Butenafine-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H27N |
|---|---|
分子量 |
321.5 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-1,1-dideuterio-N-[dideuterio(naphthalen-1-yl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3/i16D2,17D2 |
InChI 键 |
ABJKWBDEJIDSJZ-RZOBCMOLSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Butenafine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Butenafine is a synthetic benzylamine (B48309) antifungal agent that inhibits the enzyme squalene (B77637) epoxidase, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway.[1] This inhibition disrupts the fungal cell membrane, leading to cell death.[1] Deuterated analogs of pharmaceutical compounds, such as Butenafine-d4, are invaluable tools in drug development. They serve as internal standards for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices by mass spectrometry. The synthesis of this compound involves the selective incorporation of four deuterium (B1214612) atoms into the Butenafine structure. This guide proposes a synthetic route to achieve this, along with appropriate purification and characterization methods.
Proposed Synthesis of this compound
The proposed synthesis of this compound follows a convergent approach, involving the preparation of a deuterated intermediate which is then coupled with the second fragment of the molecule. The key step is the introduction of deuterium atoms at the benzylic position of the naphthalenemethyl moiety and on the N-methyl group.
A plausible synthetic route starts with 1-naphthaldehyde (B104281) and involves a reductive amination with a deuterated methylamine (B109427) source, followed by alkylation with 4-tert-butylbenzyl bromide. To achieve d4 labeling, one could utilize a deuterated reducing agent in the reductive amination step and a deuterated methylamine.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of N-(Naphthalen-1-ylmethyl)methanamine-d4
-
To a solution of 1-naphthaldehyde (1.0 eq) in methanol (B129727) (MeOH, 10 mL/g of aldehyde), add methylamine-d3 hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborodeuteride (NaBD3CN) or sodium borodeuteride (NaBD4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2 to decompose the excess reducing agent.
-
Basify the mixture with 2 M NaOH (aq) to a pH of ~10-12.
-
Extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-(naphthalen-1-ylmethyl)methanamine-d4.
Step 2: Synthesis of this compound
-
Dissolve the crude N-(naphthalen-1-ylmethyl)methanamine-d4 (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF) (10 mL/g).
-
Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (2.0 eq), to the solution.
-
Add 4-tert-butylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain crude this compound.
Purification
Purification of the final product is crucial to ensure high purity for its use as an internal standard.
Purification Workflow
Caption: General purification workflow for this compound.
Detailed Purification Protocol
Column Chromatography:
-
Prepare a silica (B1680970) gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield purified this compound as an oil.
Acid-Base Extraction (Optional):
For further purification, an acid-base extraction can be performed.
-
Dissolve the product in a non-polar organic solvent (e.g., diethyl ether).
-
Extract with a dilute acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.
-
Separate the layers and wash the aqueous layer with fresh diethyl ether to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to deprotonate the amine.
-
Extract the product back into an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the purified free base.
Data Presentation
The following tables summarize the expected quantitative data based on analogous non-deuterated synthesis.
Table 1: Reactant and Product Information
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| 1-Naphthaldehyde | C11H8O | 156.18 | Starting Material |
| Methylamine-d3 HCl | CH2D3N·HCl | 72.55 | Deuterium Source |
| Sodium Borodeuteride | NaBD4 | 41.84 | Reducing Agent |
| 4-tert-Butylbenzyl bromide | C11H15Br | 227.14 | Alkylating Agent |
| This compound | C23H23D4N | 321.50 | Final Product |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Solvent | Temperature (°C) | Duration (h) | Expected Yield (%) |
| 1 | Reductive Amination | Methanol | 0 to RT | 12 - 18 | 80 - 95 |
| 2 | N-Alkylation | Acetonitrile | 60 - 80 | 4 - 6 | 70 - 90 |
Characterization
The synthesized this compound should be characterized to confirm its identity, purity, and the extent of deuterium incorporation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of this compound. The molecular ion peak should be observed at m/z corresponding to [M+H]+ (322.51).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a significant reduction or absence of signals corresponding to the N-methyl protons and the naphthalen-1-ylmethyl protons compared to the non-deuterated Butenafine standard.
-
²H NMR: The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the Butenafine backbone. The signals for the deuterated carbons may be split into multiplets due to C-D coupling.
-
Conclusion
This technical guide presents a detailed, albeit proposed, methodology for the synthesis and purification of this compound. By leveraging established synthetic routes for Butenafine and common deuteration techniques, researchers can produce this valuable internal standard for advanced analytical studies. The provided protocols and workflows offer a solid foundation for the successful preparation and purification of high-purity this compound. It is recommended that the final product be rigorously characterized to confirm its structural integrity and isotopic enrichment.
References
A Technical Guide to the Structural Elucidation of Butenafine-d4 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Butenafine-d4 using Nuclear Magnetic Resonance (NMR) spectroscopy. Butenafine (B35027) is a synthetic benzylamine (B48309) antifungal agent. Its deuterated analogue, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies. This document details the experimental protocols, data interpretation, and visualization of the structural analysis workflow.
Introduction to Butenafine and its Deuterated Analogue
Butenafine functions by inhibiting squalene (B77637) epoxidase, an enzyme essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[1] This inhibition disrupts the fungal cell membrane, leading to cell death.[1] For quantitative analysis in biological matrices, a stable isotope-labeled internal standard is necessary. This compound, where four hydrogen atoms on the N-methyl and benzyllic methylene (B1212753) groups are replaced by deuterium (B1214612), is a common choice. The precise location of deuterium substitution is critical to confirm, and NMR spectroscopy is the definitive method for this purpose.
Hypothetical Synthesis of this compound
The synthesis of this compound can be achieved through a reductive amination process. A plausible synthetic route involves the reaction of 1-naphthaldehyde (B104281) with methylamine-d3, followed by reductive amination with 4-tert-butylbenzaldehyde-d1. This method introduces deuterium at the N-methyl and the benzylic positions.
Experimental Protocols for NMR Spectroscopy
3.1 Sample Preparation
A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD).[2] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2 Instrumentation
All NMR spectra are acquired on a high-resolution NMR spectrometer, such as a 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.
3.3 NMR Experiments
A suite of 1D and 2D NMR experiments are conducted to unambiguously assign the structure of this compound.
-
1H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring protons.
-
13C NMR (Carbon-13 NMR): Shows the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings within the molecule.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond C-H correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.
Data Presentation and Interpretation
The following tables summarize the hypothetical quantitative NMR data for this compound. The assignments are based on the known structure of butenafine and the expected effects of deuterium substitution.
Table 1: Hypothetical 1H NMR Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.32 | s | 9H | C(CH3)3 |
| 2.18 | s | 3H | N-CH3 |
| 3.55 | s | 2H | N-CH2-Ar |
| 3.96 | s | 2H | N-CH2-Naphthyl |
| 7.25-7.40 | m | 4H | Aromatic-H (tert-butylphenyl) |
| 7.42-7.55 | m | 3H | Aromatic-H (Naphthyl) |
| 7.75-7.85 | m | 2H | Aromatic-H (Naphthyl) |
| 8.10-8.15 | m | 1H | Aromatic-H (Naphthyl) |
Note: In the actual spectrum of this compound, the signals at δ 2.18 and 3.55 ppm would be absent or significantly reduced due to deuteration.
Table 2: Hypothetical 13C NMR Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| 31.5 | CH3 | C(CH3)3 |
| 34.6 | C | C(CH3)3 |
| 42.1 | CH3 | N-CH3 |
| 58.9 | CH2 | N-CH2-Ar |
| 62.1 | CH2 | N-CH2-Naphthyl |
| 123.8 | CH | Aromatic-CH |
| 125.4 | CH | Aromatic-CH |
| 125.6 | CH | Aromatic-CH |
| 125.9 | CH | Aromatic-CH |
| 127.5 | CH | Aromatic-CH |
| 128.2 | CH | Aromatic-CH |
| 128.8 | CH | Aromatic-CH |
| 129.1 | C | Aromatic-C |
| 131.5 | C | Aromatic-C |
| 133.8 | C | Aromatic-C |
| 136.2 | C | Aromatic-C |
| 150.1 | C | Aromatic-C |
Note: In the actual 13C spectrum of this compound, the signal for the N-CD3 carbon would appear as a triplet due to coupling with deuterium (spin I=1), and the N-CD2 carbon would also show a characteristic multiplet.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the structural elucidation process.
Conclusion
The structural elucidation of this compound is systematically achieved through a combination of one- and two-dimensional NMR spectroscopic techniques. The absence of specific proton signals in the 1H NMR spectrum, coupled with the characteristic splitting patterns in the 13C NMR spectrum, provides direct evidence of deuterium incorporation. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are indispensable for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the exact positions of deuteration and the overall molecular structure. This comprehensive NMR analysis ensures the identity and purity of this compound, validating its use as a reliable internal standard in analytical and metabolic studies.
References
A Technical Guide to the Mechanism of Action of Butenafine and its Deuterated Analogues
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butenafine (B35027) is a potent benzylamine (B48309) antifungal agent renowned for its fungicidal activity, particularly against dermatophytes responsible for common superficial mycoses. Its primary mechanism of action is the targeted inhibition of squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This inhibition leads to a dual antifungal effect: the depletion of ergosterol, which compromises fungal cell membrane integrity, and the toxic accumulation of intracellular squalene. Furthermore, butenafine exhibits anti-inflammatory properties, adding to its therapeutic value. The strategic application of deuterium (B1214612) substitution (deuteration) to the butenafine molecule, specifically at metabolically labile sites like the tert-butyl group, presents a promising avenue for enhancing its pharmacokinetic profile. By leveraging the deuterium kinetic isotope effect, a deuterated analogue is predicted to exhibit slower metabolic clearance, potentially leading to increased half-life and systemic exposure, thereby improving therapeutic efficacy. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action of Butenafine
Butenafine, structurally related to allylamine (B125299) antifungals, exerts its potent fungicidal effect by disrupting the synthesis of ergosterol, an essential sterol analogous to cholesterol in mammals that maintains the fluidity and integrity of the fungal cell membrane.[1][2]
The key molecular target of butenafine is the enzyme squalene epoxidase (also known as squalene monooxygenase).[2][3][4] This enzyme catalyzes the stereospecific conversion of squalene to 2,3-(S)-oxidosqualene, a crucial, rate-limiting step in the ergosterol biosynthesis pathway.
The inhibition of squalene epoxidase by butenafine results in two concurrent and synergistic antifungal consequences:
-
Ergosterol Depletion : The blockade of the pathway leads to a deficiency of ergosterol. The resulting altered cell membrane exhibits increased permeability, causing leakage of essential intracellular components and ultimately leading to cell death.
-
Squalene Accumulation : The enzymatic inhibition causes the upstream substrate, squalene, to accumulate to toxic levels within the fungal cell. This buildup further disrupts cell membrane function and contributes to the drug's fungicidal action.
This dual mechanism of action is what renders butenafine fungicidal rather than merely fungistatic. In addition to its primary mechanism, some studies suggest that butenafine may also exert a direct membrane-damaging effect, particularly in Candida albicans, which contributes to its overall anticandidal activity.
Quantitative Antifungal Activity
Butenafine demonstrates potent in vitro activity against a broad spectrum of fungi, especially dermatophytes. Its efficacy is often superior to other topical antifungals, as reflected by its low Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.
| Fungal Species | Butenafine MIC (µg/mL or mg/L) | Butenafine MFC (µg/mL or mg/L) | Comparator MICs (µg/mL or mg/L) | Reference |
| Trichophyton mentagrophytes | 0.012 - 0.05 | 0.012 - 0.05 | Naftifine: 0.2, Tolnaftate: 0.8, Clotrimazole: 6.25, Bifonazole: 0.8 | |
| Microsporum canis | 0.012 - 0.05 | 0.012 - 0.05 | Naftifine: 0.2, Tolnaftate: 1.6, Clotrimazole: 6.25, Bifonazole: 1.6 | |
| Trichophyton rubrum | 0.125 - 0.5 | - | - | |
| Cryptococcus neoformans | 0.125 - 2.0 | - | - | |
| Candida albicans | 25 (Complete Inhibition) | 50 (Cidal) | Tolnaftate: >100 |
Note: MIC and MFC values can vary based on the specific strain and testing methodology.
The Role of Deuteration: Enhancing Pharmacokinetics
The Deuterium Kinetic Isotope Effect (KIE)
In drug development, substituting hydrogen (¹H) with its heavy, stable isotope deuterium (²H or D) at a site of oxidative metabolism can significantly alter a drug's pharmacokinetic profile. This is due to the deuterium kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, metabolic enzymes, particularly cytochrome P450 (CYP) isozymes, break the C-D bond at a slower rate.
This reduction in the rate of metabolic cleavage can lead to several therapeutic advantages:
-
Improved Metabolic Stability : Slower metabolism extends the drug's half-life.
-
Increased Drug Exposure : A longer half-life results in a higher area under the curve (AUC).
-
Reduced Dosing : Lower and/or less frequent doses may be required to maintain therapeutic concentrations.
-
Decreased Toxic Metabolites : Slower formation of potentially toxic metabolites can improve the drug's safety profile.
Application to Butenafine
Systemically absorbed butenafine is known to be metabolized, with the principal metabolite in urine formed through hydroxylation at the terminal tert-butyl side-chain. This metabolic pathway is a prime candidate for modification via deuteration. Replacing the hydrogen atoms on the tert-butyl group with deuterium (creating a d₉-tert-butyl analogue) is predicted to slow down this primary metabolic hydroxylation, thereby enhancing butenafine's systemic stability and half-life. While specific data for deuterated butenafine is not yet prevalent in public literature, the underlying principle of KIE is a well-established strategy in medicinal chemistry.
References
In Vitro Antifungal Activity of Deuterated Butenafine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro antifungal activity of butenafine (B35027), a benzylamine (B48309) antifungal agent. Due to the current absence of publicly available data on the antifungal properties of deuterated butenafine, this document first details the established mechanism of action, experimental protocols for assessing antifungal activity, and a summary of the known in vitro efficacy of non-deuterated butenafine against a range of fungal pathogens. Subsequently, this guide explores the theoretical implications of deuterating the butenafine molecule. By leveraging established principles of medicinal chemistry, specifically the kinetic isotope effect, we will postulate the potential effects of deuteration on butenafine's metabolic stability and, consequently, its antifungal activity. This guide is intended to serve as a foundational resource for researchers interested in the development of next-generation antifungal agents.
Introduction to Butenafine
Butenafine is a synthetic benzylamine antifungal drug used topically for the treatment of various dermatomycoses, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1] It is structurally related to the allylamine (B125299) class of antifungals.[2] Butenafine exhibits a broad spectrum of activity against dermatophytes and has also shown efficacy against Candida albicans and other yeasts.[2][3] Its potent fungicidal activity makes it an effective agent for treating superficial fungal infections.[2]
Mechanism of Action of Butenafine
Butenafine's primary mechanism of action is the inhibition of the enzyme squalene (B77637) epoxidase.[2][3] This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway.[3] Ergosterol is the principal sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3]
The inhibition of squalene epoxidase by butenafine has a dual antifungal effect:[2][3]
-
Ergosterol Depletion: The blockage of the ergosterol synthesis pathway leads to a deficiency of ergosterol in the fungal cell membrane. This depletion increases membrane permeability, leading to the leakage of essential cellular contents and ultimately, cell death.[2][3]
-
Squalene Accumulation: The inhibition of squalene epoxidase results in the intracellular accumulation of its substrate, squalene.[2][3] High concentrations of squalene are toxic to the fungal cell and contribute to the disruption of the cell membrane, further enhancing the fungicidal effect.[2][3]
This dual mechanism of action is what renders butenafine a potent fungicidal agent.[2]
Signaling Pathway Diagram
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Butenafine.
In Vitro Antifungal Activity of Butenafine
The in vitro antifungal activity of butenafine is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the initial inoculum.
Data Presentation: MIC and MFC of Butenafine
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.0015 - 0.05 | Not consistently reported | [4] |
| Trichophyton mentagrophytes | 0.0015 - 0.05 | Not consistently reported | [4] |
| Microsporum canis | 0.0015 - 0.05 | Not consistently reported | [4] |
| Epidermophyton floccosum | 0.0015 - 0.05 | Not consistently reported | [4] |
| Aspergillus fumigatus | 0.03 - >16 | Not consistently reported | [5] |
| Candida albicans | >32 | Not consistently reported | Not specified in provided results |
| Candida parapsilosis | >32 | Not consistently reported | Not specified in provided results |
Note: The reported MIC and MFC values can vary between studies due to differences in methodology, fungal strains, and inoculum preparation.
Experimental Protocols
The determination of the in vitro antifungal activity of butenafine is performed using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Broth Microdilution Method (CLSI M38-A2 for Molds)
-
Preparation of Antifungal Agent: A stock solution of butenafine is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plate.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., potato dextrose agar) to promote sporulation.[8] Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to a standardized concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL).[6]
-
Microdilution Plate Setup: A 96-well microtiter plate is used. Each well contains 100 µL of the diluted fungal inoculum and 100 µL of the serially diluted butenafine solution. A growth control well (inoculum without the drug) and a sterility control well (medium only) are included.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungal species.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of butenafine that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.[9]
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.[9] The plates are incubated until growth is visible in the control subcultures. The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.[9]
Experimental Workflow Diagram
Caption: Workflow for determining MIC and MFC using the broth microdilution method.
The Potential Role of Deuteration
While no specific data exists for deuterated butenafine, the principles of drug deuteration are well-established in medicinal chemistry. Deuteration involves the replacement of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium.[10] This subtle modification can have a significant impact on the drug's metabolic stability due to the Kinetic Isotope Effect (KIE) .[11][12]
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10] Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step. By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of metabolism at that position can be slowed down.[11]
Potential Effects of Deuterating Butenafine:
-
Improved Metabolic Stability: Butenafine is metabolized in the liver, primarily through hydroxylation of the t-butyl group.[1] Deuterating this site could slow down its metabolism, leading to a longer half-life and increased systemic exposure if administered orally, or prolonged local concentrations if applied topically.
-
Enhanced Bioavailability: For orally administered antifungals, reduced first-pass metabolism due to deuteration can lead to higher bioavailability.
-
Reduced Metabolite-Related Toxicity: In some cases, drug metabolites can be responsible for adverse effects. By slowing down the formation of certain metabolites, deuteration could potentially improve the safety profile of a drug.[10]
-
Prolonged Duration of Action: For a topically applied drug like butenafine, slower metabolism within the skin could lead to a longer residence time at the site of infection, potentially allowing for less frequent dosing.
Logical Relationship Diagram for Deuteration Effects
Caption: Logical flow of how deuteration could impact the antifungal activity of Butenafine.
Conclusion and Future Directions
Butenafine is a potent antifungal agent with a well-defined mechanism of action. While there is currently no direct experimental data on the in vitro antifungal activity of deuterated butenafine, the principles of medicinal chemistry suggest that selective deuteration could enhance its pharmacokinetic properties. Future research should focus on the synthesis of deuterated butenafine analogues and their subsequent evaluation in in vitro and in vivo models. Such studies would be invaluable in determining if this strategy can lead to the development of a more effective and convenient treatment for fungal infections. Key areas for investigation would include comparing the MIC and MFC values of deuterated versus non-deuterated butenafine, as well as assessing its metabolic stability in liver microsomes and its residence time in skin models.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Butenafine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Butenafine Hydrochloride? [synapse.patsnap.com]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. benchchem.com [benchchem.com]
- 12. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Guide on the Isotopic Purity and Stability of Butenafine-d4
Disclaimer: This technical guide provides a comprehensive overview of the anticipated isotopic purity and stability characteristics of Butenafine-d4, along with detailed experimental protocols for their assessment. It is important to note that specific experimental data for this compound is not extensively available in the public domain. Therefore, this guide has been constructed based on established principles of isotopic labeling, analytical methodologies validated for the non-labeled analogue (Butenafine hydrochloride), and general practices for the characterization of deuterated compounds. The provided data tables are illustrative, and the experimental protocols are templates that should be validated for the specific matrix and analytical instrumentation used.
Introduction to this compound
Butenafine is a synthetic benzylamine (B48309) antifungal agent that functions by inhibiting the enzyme squalene (B77637) epoxidase, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] This inhibition leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in increased cell membrane permeability and ultimately, cell death.[1][2] this compound is a deuterated analogue of Butenafine, where four hydrogen atoms have been replaced by deuterium (B1214612). The primary purpose of isotopic labeling, such as with deuterium, is often to alter the metabolic profile of a drug or to serve as an internal standard in pharmacokinetic studies.
This guide provides a technical framework for researchers, scientists, and drug development professionals on the critical aspects of this compound's isotopic purity and stability.
Isotopic Purity of this compound
Isotopic purity is a critical quality attribute of any isotopically labeled compound. It refers to the extent to which the target molecule is enriched with the desired isotope at the specified positions. For this compound, this would be the percentage of molecules that contain exactly four deuterium atoms at the intended locations. The presence of isotopologues with fewer or more deuterium atoms can impact the accuracy of studies relying on the mass difference imparted by deuteration.
Data on Isotopic Purity
The following table provides an illustrative summary of the expected isotopic purity data for a hypothetical batch of this compound, as would be determined by high-resolution mass spectrometry.
| Parameter | Specification | Illustrative Batch Data | Method |
| Isotopic Enrichment (d4) | ≥ 98.0% | 99.1% | Mass Spectrometry |
| d0 (unlabeled) | ≤ 1.0% | 0.3% | Mass Spectrometry |
| d1 | ≤ 0.5% | 0.2% | Mass Spectrometry |
| d2 | ≤ 0.5% | 0.2% | Mass Spectrometry |
| d3 | ≤ 1.0% | 0.2% | Mass Spectrometry |
| Chemical Purity | ≥ 99.0% | 99.5% | HPLC |
Stability of this compound
The stability of a deuterated compound is another crucial parameter, as the potential for deuterium-hydrogen (D-H) exchange under certain conditions can compromise the integrity of the label. Stability studies for Butenafine hydrochloride have been conducted and provide a strong basis for predicting the stability of this compound. Forced degradation studies on Butenafine hydrochloride have shown that it degrades under acidic, alkaline, oxidative, and photolytic conditions. It is anticipated that this compound would exhibit a similar degradation profile.
Stability Data
The following table summarizes the results from a forced degradation study on Butenafine hydrochloride, which can be extrapolated to anticipate the stability of this compound.
| Stress Condition | Condition Details | Degradation of Butenafine HCl (%) | Potential Impact on this compound |
| Acid Hydrolysis | 1M HCl | Significant Degradation | Similar degradation of the molecule's core structure is expected. |
| Base Hydrolysis | 1M NaOH | Significant Degradation | Similar degradation of the molecule's core structure is expected. |
| Oxidation | 10% H₂O₂ | Significant Degradation | The core molecular structure is susceptible to oxidation. |
| Photolytic | UV-C Light (254 nm) | Significant Degradation | Photodegradation is expected, following first-order kinetics. |
| Thermal | Dry Heat | Degradation Observed | The compound is susceptible to thermal degradation. |
Experimental Protocols
Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines a general method for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a suitable liquid chromatography system.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Determine the relative abundance of the ion corresponding to the unlabeled Butenafine (d0) and the deuterated isotopologues (d1, d2, d3, d4, etc.).
-
Calculate the isotopic enrichment by dividing the intensity of the d4 peak by the sum of the intensities of all isotopologue peaks.
-
Stability-Indicating HPLC Method
This protocol is based on a validated method for Butenafine hydrochloride and is suitable for assessing the chemical stability of this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.3% triethylamine (B128534) solution (pH adjusted to 4.0) in a ratio of 6:3:1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 283 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
For stability samples from forced degradation studies, dilute the samples to a suitable concentration within the linear range of the method.
-
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.
Visualizations
Chemical Structures
Caption: Figure 1. Chemical Structures of Butenafine and this compound.
Analytical Workflow for Isotopic Purity and Stability
Caption: Figure 2. Analytical Workflow for Purity and Stability Assessment.
Mechanism of Action of Butenafine
Caption: Figure 3. Butenafine's Mechanism of Action.
References
Commercial Sources and Availability of Butenafine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of Butenafine-d4, a deuterated analog of the antifungal agent Butenafine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for use in various research applications, particularly in pharmacokinetic and metabolic studies.
Introduction to Butenafine and its Deuterated Analog
Butenafine is a synthetic benzylamine (B48309) antifungal agent that is effective against a broad spectrum of fungi.[1] Its mechanism of action involves the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1] This inhibition disrupts the fungal cell membrane, leading to cell death. This compound is a valuable tool in analytical and research settings, primarily utilized as an internal standard for the quantification of Butenafine in biological matrices using mass spectrometry-based methods.[2] The deuterium (B1214612) labels provide a distinct mass shift, allowing for accurate and precise measurement of the unlabeled drug.
Commercial Availability
This compound and other isotopically labeled analogs are available from a limited number of specialized chemical suppliers. The following table summarizes the commercially available forms of deuterated and carbon-13 labeled Butenafine.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Information | Formulation |
| MedchemExpress | This compound | HY-114518S2 | Not specified | Deuterium labeled | Solid |
| BOC Sciences | Butenafine-[13C,d3] HCl | Not specified | Not specified | 13C and deuterium labeled | Not specified |
| Cayman Chemical | Butenafine-13C-d3 (hydrochloride) | 34010 | ≥98% | 13C and deuterium labeled | A solid |
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of Butenafine. Below is a representative experimental protocol for such an application.
Protocol: Quantification of Butenafine in Plasma using LC-MS/MS with this compound as an Internal Standard
1. Materials and Reagents:
-
Butenafine analytical standard
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or tubes
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Butenafine and this compound in methanol.
-
Prepare calibration standards by spiking blank plasma with known concentrations of Butenafine.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
Add a fixed concentration of this compound solution to all calibration standards, QC samples, and unknown samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Butenafine: Q1/Q3 (e.g., m/z 318.2 -> 141.1)
-
This compound: Q1/Q3 (e.g., m/z 322.2 -> 141.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Quantify the concentration of Butenafine in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizations
Fungal Ergosterol Biosynthesis Pathway and Butenafine's Mechanism of Action
Caption: Mechanism of action of Butenafine in the fungal ergosterol biosynthesis pathway.
Experimental Workflow for Quantification of Butenafine using this compound
Caption: A typical experimental workflow for the quantification of Butenafine in biological samples.
References
Navigating the Quality Control Landscape of Butenafine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality control (QC) testing for Butenafine-d4, a deuterated analog of the antifungal agent Butenafine (B35027). Understanding the quality parameters of this stable isotope-labeled internal standard is critical for its application in pharmacokinetic studies and other quantitative analyses. This guide details the typical specifications found on a CoA, outlines the experimental protocols for key analytical tests, and visually represents the quality control workflow.
Certificate of Analysis: An Exemplar
A Certificate of Analysis for this compound provides a batch-specific summary of its quality testing. While specific values may vary between manufacturers and lots, a typical CoA will include the following information.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identity | Conforms to Structure | Conforms | ¹H NMR, MS |
| Purity (by HPLC) | ≥98% | 99.5% | HPLC |
| Isotopic Purity (d4) | ≥99% | 99.8% | Mass Spectrometry |
| Mass Spectrum | Consistent with Structure | Conforms | ESI-MS |
| ¹H NMR Spectrum | Consistent with Structure | Conforms | ¹H NMR (400 MHz, CDCl₃) |
| Residual Solvents | Meets USP <467> Limits | Conforms | GC-HS |
| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |
| Storage Condition | -20°C | - | - |
Quality Control Methodologies: A Closer Look
The quality of this compound is ensured through a series of rigorous analytical tests. The following sections detail the experimental protocols for the most critical of these assays.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of this compound by separating it from any potential impurities. A common method is reverse-phase HPLC.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile) is commonly employed. A typical ratio would be 60:40 (v/v) aqueous to organic.
-
Flow Rate: A flow rate of 1.0 to 2.0 mL/min is generally used.
-
Detection: UV detection at a wavelength of 254 nm or 283 nm is suitable for butenafine and its analogs.
-
Sample Preparation: A standard solution of this compound is prepared in the mobile phase at a concentration of approximately 100-300 µg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. The purity is calculated by dividing the peak area of this compound by the total peak area of all components.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is essential for confirming the molecular weight and isotopic purity of this compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1-10 µg/mL).
-
Analysis: The sample solution is infused into the mass spectrometer.
-
Identity Confirmation: The mass spectrum is analyzed for the presence of the molecular ion peak corresponding to the molecular weight of this compound (C₂₃H₂₃D₄N), which is approximately 321.49 g/mol .
-
Isotopic Purity Assessment: The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are measured to determine the percentage of the d4 isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of butenafine, with the expected reduction in signal intensity at the positions of deuterium (B1214612) labeling.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process for this compound.
Caption: A flowchart of the quality control testing process for a batch of this compound.
Caption: A workflow diagram detailing the HPLC method for purity analysis of this compound.
An In-depth Technical Guide to the Solubility of Butenafine
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the solubility of butenafine (B35027) in various organic solvents. This document provides quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support research and formulation development.
Data Presentation: Solubility of Butenafine and its Hydrochloride Salt
The following tables summarize the available quantitative and qualitative solubility data for butenafine and its hydrochloride salt in a range of organic solvents and formulation excipients.
Table 1: Quantitative Solubility of Butenafine Hydrochloride in Common Organic Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 70 mg/mL[1] | Not Specified | Moisture-absorbing DMSO may reduce solubility. Fresh DMSO is recommended.[1] |
| Dimethyl Sulfoxide (DMSO) | ≥17.55 mg/mL[2] | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL[3] | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 45 mg/mL[4] | Not Specified | Sonication is recommended.[4] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[5] | Not Specified | Ultrasonic assistance may be needed.[5] |
| Ethanol | 70 mg/mL[1] | Not Specified | |
| Ethanol | 65 mg/mL[4] | Not Specified | Sonication is recommended.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL[4] | Not Specified | For in vivo formulation.[4] |
Table 2: Qualitative Solubility of Butenafine Hydrochloride
| Solvent | Solubility Description |
| Methanol | Freely Soluble[6][7][8][9][10] |
| Ethanol | Freely Soluble[6][7][8][9][10] |
| Chloroform | Freely Soluble[6][7][8][9][10] |
| Dichloromethane | Readily Soluble[6][8] |
| Water | Slightly Soluble/Sparingly Soluble/Insoluble[1][4][6][8][9][10][11] |
| Anhydrous Acetic Acid | Difficult to dissolve[7] |
| Acetonitrile | Difficult to dissolve[7] |
| Ether | A few insoluble[7] |
Table 3: Solubility of Butenafine in Lipid-Based Formulation Excipients
| Excipient (Lipid/Surfactant) | Solubility (mg/mL) |
| Compritol 888 ATO (Solid Lipid) | Not specified, but selected as solid lipid based on maximum solubility[12] |
| Labrasol (Liquid Lipid) | Not specified, but selected as liquid lipid based on maximum solubility[12] |
| Tween 80 (Surfactant) | 72.45 ± 6.45[12] |
| Tween 20 (Surfactant) | ~60[12] |
| Poloxamer 188 (Surfactant) | ~45[12] |
| Poloxamer F127 (Surfactant) | ~35[12] |
| Span 20 (Surfactant) | ~30[12] |
| Span 80 (Surfactant) | ~20[12] |
Experimental Protocols: Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of a compound like butenafine, based on the widely accepted saturation shake-flask method.
Objective: To determine the equilibrium solubility of Butenafine-d4 in a given organic solvent.
Materials:
-
This compound (or Butenafine/Butenafine HCl as a proxy)
-
Selected organic solvent(s) of appropriate purity
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Sample:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
-
Carefully add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor.
-
Data Analysis: The solubility is typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results, and the data should be reported as the mean ± standard deviation.
Mandatory Visualizations
Below are diagrams illustrating the mechanism of action of butenafine and a typical experimental workflow for solubility determination.
Caption: Mechanism of Butenafine action on the ergosterol biosynthesis pathway.
Caption: General workflow for the saturation shake-flask solubility method.
References
- 1. selleckchem.com [selleckchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Butenafine hydrochloride CAS#: 101827-46-7 [m.chemicalbook.com]
- 4. Butenafine hydrochloride | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Buy Butenafine hydrochloride | 101827-46-7 | > 95% [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Simultaneous HPLC Determination of Butenafine Hydrochloride and Betamethasone in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and Evaluation of Topical Nano-Lipid-Based Delivery of Butenafine: In Vitro Characterization and Antifungal Activity [mdpi.com]
- 12. mdpi.com [mdpi.com]
Thermal Stability and Degradation of Butenafine-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available information regarding the thermal stability and degradation of Butenafine (B35027), with inferred relevance to its deuterated analog, Butenafine-d4. Due to a lack of specific data for this compound, this document focuses on the known thermal behavior of Butenafine Hydrochloride. It is presumed that the degradation pathways of Butenafine and this compound are analogous, although kinetic differences may exist due to the deuterium (B1214612) isotope effect.
Introduction to Butenafine
Butenafine is a synthetic benzylamine (B48309) antifungal agent.[1] Its mechanism of action involves the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[2] This disruption of the fungal cell membrane leads to increased permeability and ultimately, cell death.[1][2] Butenafine is primarily used topically for the treatment of various fungal skin infections.[2]
Thermal Stability Profile
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[3] Studies on Butenafine Hydrochloride have demonstrated its susceptibility to degradation under various stress conditions, including dry heat.[4][5]
Quantitative Data on Thermal Degradation
Limited quantitative data is available regarding the thermal degradation of Butenafine Hydrochloride. One study reported the following result under a specific thermal stress condition:
| Stress Condition | Temperature | Duration | Percent Degradation | Analytical Method |
| Dry Heat | 55°C | 2 hours | 14.20% | UV-Spectrophotometry |
| Table 1: Thermal Degradation of Butenafine Hydrochloride.[5] |
Further research is required to establish a comprehensive thermal degradation profile, including degradation kinetics at various temperatures, which would enable the determination of the activation energy for the degradation process and facilitate shelf-life predictions.
Thermal Analysis
Differential Scanning Calorimetry (DSC) has been employed to characterize the thermal behavior of Butenafine. The analysis revealed a sharp endothermic peak at 217.35°C, which corresponds to the melting point of the compound.[6][7]
Experimental Protocols
Detailed experimental protocols for thermal stress testing of Butenafine are not extensively reported in the available literature. The following is a summary of the methodology used in a forced degradation study that included thermal stress.
Thermal Stress Testing (Dry Heat)
-
Objective: To evaluate the stability of Butenafine Hydrochloride under dry heat conditions.
-
Methodology: A specified amount of the Butenafine Hydrochloride sample was kept in an oven at a constant temperature of 55°C for 2 hours.[5]
-
Sample Preparation for Analysis: After the heat exposure, a stock solution of the sample was prepared and diluted to a suitable concentration for analysis.[5]
-
Analytical Method: The percentage of degradation was determined by UV-Spectrophotometry.[5] The absorbance of the stressed sample was measured and compared to that of an unstressed sample to calculate the percent purity and, consequently, the percent degradation.[5]
Degradation Pathway
Currently, there is no published information identifying the specific chemical structures of the degradation products of Butenafine formed under thermal stress. The absence of this information precludes the proposal of a definitive thermal degradation pathway. To elucidate the degradation mechanism, further studies employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be necessary to identify the resulting degradants.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a general workflow for conducting forced degradation studies, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
Conclusion and Future Directions
The available data indicates that Butenafine Hydrochloride is susceptible to thermal degradation. However, a comprehensive understanding of its thermal stability, and by extension that of this compound, is currently limited by the lack of extensive quantitative data and the absence of information on its degradation products.
For a complete technical guide, future research should focus on:
-
Isothermal and non-isothermal kinetic studies to determine the rate of degradation at various temperatures and to calculate the activation energy.
-
Identification of thermal degradation products using advanced analytical techniques to elucidate the degradation pathway.
-
Comparative stability studies between Butenafine and this compound to understand the kinetic isotope effect on its degradation.
-
Development and validation of stability-indicating analytical methods capable of separating and quantifying this compound and all its potential degradation products.
Such studies would provide the necessary data to ensure the quality, safety, and efficacy of this compound, particularly when it is used as an internal standard in bioanalytical methods or in other applications where its stability is critical.
References
- 1. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butenafine (Lotrimin Ultra, Mentax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Simultaneous HPLC Determination of Butenafine Hydrochloride and Betamethasone in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Force degradation study of butenafine hydrochloride in bulk and cream formulation | Semantic Scholar [semanticscholar.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Formulation and Evaluation of Butenafine Hydrochloride-Incorporated Solid Lipid Nanoparticles as Novel Excipients for the Treatment of Superficial Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Development of a Bioanalytical Method for Butenafine using a Deuterated Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a robust and sensitive bioanalytical method for the quantification of Butenafine (B35027) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Butenafine-d7, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol covers sample preparation by liquid-liquid extraction, chromatographic separation, and mass spectrometric detection. Validation parameters demonstrating the method's reliability for pharmacokinetic studies are presented.
Introduction
Butenafine is a synthetic benzylamine (B48309) antifungal agent used for the topical treatment of dermatophytosis.[1] Its mechanism of action involves the inhibition of the squalene (B77637) epoxidase enzyme, a key step in the fungal ergosterol (B1671047) biosynthesis pathway.[2][3] Accurate quantification of Butenafine in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies.[4][5]
The "gold standard" for quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with LC-MS/MS. A SIL-IS, such as a deuterated analog, is chemically and physically almost identical to the analyte. This ensures it co-elutes and experiences the same matrix effects, leading to superior accuracy and precision by correcting for variations during sample preparation and analysis. This application note describes a validated method for Butenafine analysis using Butenafine-d7 as an internal standard.
Mechanism of Action: Squalene Epoxidase Inhibition
Butenafine exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. It specifically inhibits the enzyme squalene epoxidase, which blocks the conversion of squalene to 2,3-oxidosqualene. This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, resulting in fungicidal activity.
References
- 1. scispace.com [scispace.com]
- 2. Butenafine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Butenafine Hydrochloride? [synapse.patsnap.com]
- 4. Determination of butenafine hydrochloride in human plasma by liquid chromatography electrospray ionization-mass spectrometry following its topical administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalajacr.com [journalajacr.com]
Application Note: The Use of Butenafine-d4 in Pharmacokinetic Studies of Butenafine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butenafine is a synthetic benzylamine (B48309) antifungal agent used for the topical treatment of various dermatological fungal infections, including athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1][2][3] It is structurally related to allylamine (B125299) antifungals.[1] Understanding the pharmacokinetic profile of Butenafine is crucial for optimizing dosage regimens and ensuring its safety and efficacy. Pharmacokinetic studies involve measuring the concentration of the drug in biological matrices, such as plasma, over time.
To achieve accurate and precise quantification in bioanalytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential. Butenafine-d4, a deuterated analog of Butenafine, is the ideal internal standard for this purpose. It shares near-identical physicochemical properties with Butenafine, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variations in the analytical process. This application note details the use of this compound in a validated LC-MS/MS method for the pharmacokinetic analysis of Butenafine.
Mechanism of Action
Butenafine exerts its antifungal effect by inhibiting the enzyme squalene (B77637) epoxidase.[4] This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. By blocking squalene epoxidase, Butenafine prevents the conversion of squalene to 2,3-oxidosqualene, a precursor to ergosterol. This disruption leads to two key antifungal effects:
-
Ergosterol Depletion: The lack of ergosterol increases the permeability of the fungal cell membrane, causing leakage of essential cellular contents.
-
Squalene Accumulation: The inhibition of the enzyme causes a toxic buildup of squalene within the fungal cell, which further disrupts membrane function and contributes to cell death.
This dual mechanism makes Butenafine a potent fungicidal agent against susceptible dermatophytes.
Caption: Butenafine inhibits squalene epoxidase, a key enzyme in the fungal ergosterol pathway.
Pharmacokinetic Properties of Butenafine
Following topical application of Butenafine HCl 1% cream, systemic absorption is minimal. However, quantifiable plasma concentrations have been observed, particularly under exaggerated dosing conditions. The elimination of Butenafine from plasma appears to be biphasic, with an initial half-life of approximately 35 hours and a terminal half-life exceeding 100 hours. The primary metabolite is formed through hydroxylation at the terminal t-butyl side-chain.
Table 1: Summary of Pharmacokinetic Parameters of Butenafine After Topical Application
| Dose Group | Cmax (ng/mL) | Tmax (hours) | AUC (0-24h) (ng·hr/mL) |
|---|---|---|---|
| 6-gram dose (14 days) | 1.4 ± 0.8 | 15 ± 8 | 23.9 ± 11.3 |
| 20-gram dose (14 days) | 5.0 ± 2.0 | 6 ± 6 | 87.8 ± 45.3 |
Data sourced from FDA clinical pharmacology reviews.
Bioanalytical Protocol for Butenafine Quantification in Human Plasma
This protocol describes a sensitive and specific LC-MS/MS method for the determination of Butenafine in human plasma using this compound as an internal standard (IS).
1. Objective To accurately quantify the concentration of Butenafine in human plasma samples to support pharmacokinetic studies.
2. Materials and Reagents
-
Butenafine (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile and Methanol
-
Ammonium Acetate
-
Formic Acid
-
N-hexane and Diethyl ether (Extraction Solvents)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Deionized Water
3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
4. Experimental Conditions
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| LC Conditions | |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Isocratic or Gradient elution optimized for separation |
| MS/MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Butenafine) | m/z 318.4 → 141.0 |
| MRM Transition (this compound) | m/z 322.4 → 141.0 (Predicted) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions should be optimized experimentally.
5. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Butenafine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Butenafine stock solution with a methanol/water (1:1) mixture to create calibration standards (e.g., ranging from 0.02 to 2.0 ng/mL). Prepare separate working solutions for Low, Medium, and High QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 10 ng/mL) in methanol.
6. Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., n-hexane/diethyl ether, 1:2, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50, A:B).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
7. Data Analysis and Validation
-
The concentration of Butenafine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Butenafine/Butenafine-d4).
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
-
The method should be validated according to regulatory guidelines for specificity, linearity, precision, accuracy, recovery, and stability.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for a pharmacokinetic study of Butenafine.
Caption: Workflow for the bioanalysis of Butenafine in pharmacokinetic studies.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is critical for the development of robust and reliable bioanalytical methods for pharmacokinetic studies of Butenafine. The detailed LC-MS/MS protocol provided here offers a highly selective and sensitive approach for quantifying Butenafine in human plasma. This methodology enables researchers to accurately characterize the absorption, distribution, metabolism, and excretion of the drug, providing essential data for regulatory submissions and clinical use.
References
Application Notes and Protocols for the Sample Preparation of Butenafine using Butenafine-d4 as an Internal Standard
Introduction
Butenafine (B35027) is a benzylamine (B48309) antifungal agent used for the topical treatment of various fungal infections. Accurate and reliable quantification of Butenafine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Butenafine-d4, is highly recommended for quantitative analysis by mass spectrometry to compensate for matrix effects and variations in sample processing. This document provides detailed protocols for three common sample preparation techniques for the analysis of Butenafine in human plasma using this compound as an internal standard: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction is a widely used technique for the separation of analytes from complex matrices based on their differential solubility in two immiscible liquid phases. This method is effective in removing proteins and other interfering substances from plasma samples.
Experimental Protocol
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control sample.
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 1 mL of an organic extraction solvent mixture, such as n-hexane/diethyl ether (1:2, v/v), to the tube.[1]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary for LLE
| Parameter | Value |
| Plasma Volume | 200 µL |
| Internal Standard (this compound) Volume | 20 µL |
| Internal Standard Concentration | 100 ng/mL |
| Extraction Solvent | n-hexane/diethyl ether (1:2, v/v) |
| Extraction Solvent Volume | 1 mL |
| Centrifugation Speed | 10,000 x g |
| Centrifugation Time | 10 minutes |
| Evaporation Temperature | 40°C |
| Reconstitution Volume | 100 µL |
LLE Workflow Diagram
Caption: Workflow for Butenafine analysis using Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It is known for providing cleaner extracts compared to LLE and PPT.
Experimental Protocol
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust pH.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the Butenafine and this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary for SPE
| Parameter | Value |
| Plasma Volume | 200 µL |
| Internal Standard (this compound) Volume | 20 µL |
| Pre-treatment Solution | 4% Phosphoric Acid |
| SPE Cartridge Type | Mixed-Mode Cation Exchange |
| Conditioning Solvents | 1 mL Methanol, 1 mL Water |
| Wash Solution 1 | 1 mL 0.1 M HCl |
| Wash Solution 2 | 1 mL Methanol |
| Elution Solvent | 1 mL 5% NH4OH in Methanol |
| Reconstitution Volume | 100 µL |
SPE Workflow Diagram
Caption: Workflow for Butenafine analysis using Solid-Phase Extraction.
Protein Precipitation (PPT) Protocol
Protein precipitation is a simple and rapid method for removing the majority of proteins from biological samples by adding a precipitating agent, typically an organic solvent or a strong acid.
Experimental Protocol
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (B52724) to the tube to precipitate the plasma proteins.[2]
-
Vortex mix vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase if higher sensitivity is required.
-
Quantitative Data Summary for PPT
| Parameter | Value |
| Plasma Volume | 100 µL |
| Internal Standard (this compound) Volume | 20 µL |
| Precipitating Agent | Acetonitrile |
| Precipitating Agent Volume | 300 µL |
| Centrifugation Speed | 12,000 x g |
| Centrifugation Time | 10 minutes |
| Injection Volume | 5-10 µL (Direct) |
PPT Workflow Diagram
References
Application Note: Determination of Butenafine in Cream Formulations using Butenafine-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butenafine (B35027) is a synthetic benzylamine (B48309) antifungal agent used in topical cream formulations to treat various fungal skin infections.[1] Accurate and reliable quantification of butenafine in these complex matrices is crucial for quality control, formulation development, and stability studies. This application note describes a robust and sensitive method for the determination of butenafine in cream formulations using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with Butenafine-d4 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental
Materials and Reagents
-
Butenafine hydrochloride reference standard
-
This compound hydrochloride internal standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium acetate
-
Butenafine cream formulation (1%)
Instrumentation
-
HPLC system capable of binary gradient elution
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A C18 analytical column is commonly used for the separation of butenafine.[2]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometric Conditions
Quantification is performed in the Multiple Reaction Monitoring (MRM) mode. The MRM transition for butenafine has been reported as m/z 318.4 → 141.0.[2] For this compound, the precursor ion will be shifted by 4 mass units. The fragmentation pattern is predicted to be similar.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Butenafine | 318.4 | 141.0 | 150 | 25 |
| This compound | 322.4 | 141.0 | 150 | 25 |
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve butenafine hydrochloride and this compound hydrochloride in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the butenafine stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation from Cream Formulation
This protocol utilizes a protein precipitation and liquid-liquid extraction approach to remove the complex cream matrix.
-
Accurately weigh approximately 100 mg of the butenafine cream into a 2 mL polypropylene (B1209903) tube.
-
Add 100 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 800 µL of acetonitrile to precipitate proteins and extract the drug.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase (initial conditions, 20% B).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation (Illustrative Data)
The following tables present typical performance characteristics expected from a validated LC-MS/MS method.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Butenafine | 1 - 500 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |
| LLOQ | 1 | < 15 | 85 - 115 |
| Low | 3 | < 10 | 90 - 110 |
| Mid | 100 | < 10 | 90 - 110 |
| High | 400 | < 10 | 90 - 110 |
Table 5: Recovery
| Analyte | Extraction Recovery (%) |
| Butenafine | > 85 |
Diagrams
Caption: Experimental workflow for the determination of Butenafine in cream.
Caption: Logical relationship of the analytical method.
Conclusion
The described HPLC-MS/MS method using this compound as an internal standard provides a selective, sensitive, and reliable approach for the quantification of butenafine in cream formulations. The simple and effective sample preparation protocol ensures high recovery and minimal matrix effects, making this method suitable for routine quality control and research applications in the pharmaceutical industry.
References
Application of Butenafine-d4 in Fungal Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Butenafine (B35027) is a synthetic benzylamine (B48309) antifungal agent that is effective against a broad spectrum of dermatophytes, the fungi responsible for common skin infections.[1][2][3] Its primary mechanism of action is the inhibition of the fungal enzyme squalene (B77637) epoxidase.[1][2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes.[1][2] Inhibition of squalene epoxidase leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[1][2]
Butenafine-d4 is a deuterated form of butenafine, where four hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes this compound a valuable tool for investigating the metabolism of butenafine in fungal organisms. The increased mass of deuterium can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect (KIE). By comparing the metabolism of butenafine with that of this compound, researchers can gain insights into the metabolic stability of the drug, identify its metabolites, and better understand its interaction with fungal metabolic pathways.
These application notes provide a framework for utilizing this compound in fungal metabolism research, including detailed experimental protocols and data presentation guidelines.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to illustrate the expected outcomes of experiments comparing the metabolism of Butenafine and this compound in a fungal microsomal model.
Table 1: Metabolic Stability of Butenafine and this compound in Fungal Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Butenafine | 25.3 ± 2.1 | 27.4 ± 2.3 |
| This compound | 48.7 ± 3.5 | 14.2 ± 1.8 |
Table 2: Formation of Hydroxylated Metabolite of Butenafine and this compound
| Compound | Metabolite Formation Rate (pmol/min/mg protein) |
| Butenafine | 8.2 ± 0.9 |
| This compound | 3.9 ± 0.5 |
Experimental Protocols
Protocol 1: Fungal Culture and Microsome Preparation
Objective: To prepare fungal microsomes for in vitro metabolism studies.
Materials:
-
Fungal strain of interest (e.g., Trichophyton rubrum)
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 0.5 M sorbitol)
-
Glass beads (425-600 µm)
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Inoculate the fungal strain onto SDA plates and incubate at 28°C until sufficient growth is observed.
-
Transfer a portion of the fungal culture to SDB and grow in a shaking incubator at 28°C and 150 rpm for 48-72 hours.
-
Harvest the fungal mycelia by filtration and wash with sterile distilled water.
-
Resuspend the mycelia in ice-cold lysis buffer.
-
Disrupt the fungal cells by vortexing with glass beads for 5-10 cycles of 1 minute on and 1 minute on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).
-
Store the microsomes at -80°C until use.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine and compare the metabolic stability of Butenafine and this compound in fungal microsomes.
Materials:
-
Fungal microsomes (from Protocol 1)
-
Butenafine and this compound stock solutions (in a suitable solvent like methanol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally related compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing fungal microsomes (e.g., 0.5 mg/mL protein) and the NADPH regenerating system in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Butenafine or this compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound (Butenafine or this compound) at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Protocol 3: Metabolite Identification and Quantification
Objective: To identify and quantify the metabolites of Butenafine and this compound.
Procedure:
-
Follow the procedure for the metabolic stability assay (Protocol 2).
-
Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites. Look for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation).
-
For this compound, the metabolites will retain the deuterium label, resulting in a characteristic mass shift compared to the metabolites of Butenafine.
-
Once a metabolite is putatively identified, synthesize an authentic standard for confirmation and quantification.
-
Develop a quantitative LC-MS/MS method to measure the concentration of the metabolite in the reaction mixture over time.
-
Calculate the rate of metabolite formation.
Visualizations
Caption: Butenafine's mechanism of action in the fungal ergosterol biosynthesis pathway.
Caption: Experimental workflow for studying this compound metabolism in fungal microsomes.
References
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Butenafine in Human Plasma Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies.
Introduction
Butenafine (B35027) is a potent benzylamine (B48309) antifungal agent used for the topical treatment of various dermatophyte infections. Accurate quantification of Butenafine in biological matrices, such as human plasma, is crucial for pharmacokinetic assessments and clinical research. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for bioanalysis.[1] This document details a validated LC-MS/MS method for the determination of Butenafine in human plasma. The protocol employs a stable isotope-labeled internal standard (SIL-IS), Butenafine-d4, to ensure the highest accuracy and precision by compensating for matrix effects and variability during sample processing. The method is designed to be robust, high-throughput, and suitable for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Butenafine Hydrochloride (Reference Standard), this compound (Internal Standard).
-
Reagents:
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
-
Biological Matrix: Drug-free, K2-EDTA human plasma.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Butenafine and this compound in methanol.
-
Working Solutions:
-
Calibration Curve (CC) Spiking Solutions: Serially dilute the Butenafine stock solution with 50:50 acetonitrile/water to prepare working solutions for spiking into plasma to create calibration standards.
-
Quality Control (QC) Spiking Solutions: Prepare QC spiking solutions from a separate weighing of the Butenafine stock.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 20 ng/mL. This solution will be used as the protein precipitation solvent.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for sample cleanup in bioanalysis.[2]
-
Aliquot 50 µL of human plasma (blank, CC, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (20 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial or 96-well plate.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Method
The following tables summarize the optimized instrumental conditions for the quantification of Butenafine.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Elution Mode | Isocratic |
| Composition | 70% Mobile Phase B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Source Temperature | 350°C[3] |
| Capillary Voltage | 3.0 kV |
| Desolvation Gas Flow | 650 L/hr |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Butenafine | 318.4 | 141.0 | 100 | 25 |
| This compound (IS) | 322.4 | 145.0 | 100 | 25 |
Note: The MRM transition for Butenafine is based on published literature. The transition for this compound is hypothetical and must be empirically optimized by infusing the standard into the mass spectrometer.
Method Validation
The bioanalytical method was validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation assesses linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | Calibration curve range of 0.02 - 2.00 ng/mL. | Correlation coefficient (r²) ≥ 0.99 |
| LLOQ | Lowest standard on the calibration curve (0.02 ng/mL). | Accuracy within ±20%; Precision ≤20% CV. |
| Intra-day Accuracy & Precision | Analysis of QC samples (Low, Mid, High) in a single run (n=6). | Accuracy within ±15%; Precision ≤15% CV. |
| Inter-day Accuracy & Precision | Analysis of QC samples across three separate runs. | Accuracy within ±15%; Precision ≤15% CV. |
| Selectivity | Analysis of six different blank plasma lots. | No significant interfering peaks at the retention times of the analyte or IS. |
| Matrix Effect | Comparison of analyte response in post-extraction spiked plasma vs. neat solution. | IS-normalized matrix factor should be consistent across lots with a CV ≤15%. |
| Recovery | Comparison of analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent and reproducible. |
| Stability | Bench-top, freeze-thaw, and long-term stability in plasma. | Mean concentration should be within ±15% of the nominal concentration. |
Workflow Visualization
The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data generation.
References
- 1. Determination of butenafine hydrochloride in human plasma by liquid chromatography electrospray ionization-mass spectrometry following its topical administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents and their metabolites in a ... - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00556A [pubs.rsc.org]
Application Note: Quantitative Analysis of Butenafine in Human Plasma using Matrix-Matched Calibration with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies in drug development. Butenafine (B35027), a benzylamine (B48309) antifungal agent, requires a robust and reliable analytical method to determine its concentration in plasma. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of butenafine in human plasma. To counteract matrix effects and improve accuracy and precision, this method employs matrix-matched calibration curves and a stable isotope-labeled internal standard, Butenafine-d4. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it ensures similar extraction recovery and ionization efficiency to the analyte of interest.[1] This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[2][3]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow for the selection and use of a stable isotope-labeled internal standard in a bioanalytical method.
Caption: Logical workflow for internal standard selection and bioanalytical method development.
Experimental Protocols
This section provides a detailed methodology for the quantification of butenafine in human plasma using a matrix-matched calibration curve with this compound as an internal standard.
Materials and Reagents
-
Butenafine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, n-hexane, and diethyl ether
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of butenafine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the butenafine stock solution with 50:50 methanol:water to prepare working standard solutions for spiking into the plasma matrix.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to achieve a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
The following workflow diagram illustrates the sample preparation procedure.
Caption: Liquid-liquid extraction workflow for butenafine from human plasma.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of n-hexane:diethyl ether (1:2, v/v) as the extraction solvent.[4]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Matrix-Matched Calibration Curve and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of butenafine into drug-free human plasma.
| Sample Type | Butenafine Concentration (ng/mL) |
| Blank | 0 |
| LLOQ | 0.02 |
| Calibrator 2 | 0.05 |
| Calibrator 3 | 0.1 |
| Calibrator 4 | 0.2 |
| Calibrator 5 | 0.5 |
| Calibrator 6 | 1.0 |
| Calibrator 7 | 1.5 |
| ULOQ | 2.0 |
| LQC | 0.06 |
| MQC | 0.8 |
| HQC | 1.6 |
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transitions | Butenafine: m/z 318.4 -> 141.0this compound: m/z 322.4 -> 141.0 (hypothetical) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temp. | 500°C |
Data Presentation
The following tables summarize the expected quantitative performance of this method, based on typical validation parameters for similar bioanalytical assays.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Butenafine | 0.02 - 2.0 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.02 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 0.06 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 0.8 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 1.6 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 85 ± 5 | 87 ± 4 | 95 - 105 |
| HQC | 88 ± 4 | 86 ± 5 | 95 - 105 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of butenafine in human plasma. The use of a deuterated internal standard, this compound, in conjunction with matrix-matched calibration curves, effectively mitigates matrix-induced variability, ensuring high accuracy and precision. This method is suitable for use in regulated bioanalytical laboratories supporting pharmacokinetic studies in drug development. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers and scientists in this field.
References
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Determination of butenafine hydrochloride in human plasma by liquid chromatography electrospray ionization-mass spectrometry following its topical administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butenafine-d4 in Dermal Absorption Studies of Butenafine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butenafine (B35027) is a benzylamine (B48309) antifungal agent used topically to treat various tinea infections.[1] Understanding its dermal absorption, penetration, and permeation characteristics is crucial for optimizing drug delivery, ensuring efficacy, and assessing systemic exposure. Stable isotope-labeled compounds, such as Butenafine-d4, are invaluable tools in these studies, primarily serving as internal standards for highly accurate and precise quantification by mass spectrometry.[2][3] This document provides detailed application notes and protocols for the use of this compound in in vitro dermal absorption studies of Butenafine.
Application Notes
The primary application of this compound in dermal absorption studies is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][4] The use of a stable isotope-labeled IS is considered the gold standard for quantitative bioanalysis due to its chemical and physical similarity to the analyte (Butenafine). This similarity ensures that any variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and ionization suppression or enhancement, affect both the analyte and the internal standard equally, leading to highly reliable quantification.
Key Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: Co-elution with the unlabeled drug in chromatographic systems minimizes variability.
-
Correction for Matrix Effects: Compensates for signal suppression or enhancement from complex biological matrices like skin homogenates.
-
Improved Recovery: Accounts for analyte loss during sample extraction and processing steps.
Experimental Protocols
A widely accepted method for studying dermal absorption in vitro is the Franz diffusion cell system. This system simulates the physiological conditions of skin and allows for the measurement of drug permeation through a skin sample. The following protocol describes an in vitro skin permeation study of a topical Butenafine formulation using this compound as an internal standard for quantification.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of Butenafine through human or animal skin from a topical formulation over a specified time period.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine or rat) skin
-
Butenafine topical formulation (e.g., 1% cream)
-
This compound solution (for internal standard)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)
-
LC-MS/MS system
-
Standard laboratory equipment (pipettes, vials, etc.)
Methodology:
-
Skin Preparation:
-
Excised skin is carefully prepared, and the subcutaneous fat is removed.
-
The skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
-
Franz Cell Assembly and Equilibration:
-
The receptor compartment is filled with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
The assembled cells are placed in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.
-
The skin is allowed to equilibrate for a designated period.
-
-
Dosing:
-
A precise amount of the Butenafine topical formulation is applied evenly to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), the entire volume of the receptor fluid is collected and replaced with fresh, pre-warmed receptor fluid.
-
Collected samples are stored at -20°C or lower until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
A known concentration of this compound internal standard solution is added to an aliquot of each collected receptor fluid sample, calibration standards, and quality control samples.
-
The samples undergo an extraction procedure (e.g., protein precipitation with acetonitrile (B52724) or liquid-liquid extraction) to isolate the analyte and internal standard.
-
The extracted samples are then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The reconstituted samples are injected into the LC-MS/MS system.
-
Butenafine and this compound are separated chromatographically and detected by the mass spectrometer.
-
Quantification is achieved by calculating the peak area ratio of Butenafine to this compound and comparing it to a calibration curve.
-
Diagram: Experimental Workflow for In Vitro Dermal Absorption Study
Caption: Workflow for in vitro dermal absorption study of Butenafine.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized to determine key permeation parameters.
Table 1: Cumulative Amount of Butenafine Permeated Through Skin
| Time (hours) | Mean Cumulative Amount (µg/cm²) | Standard Deviation |
| 2 | 0.15 | 0.03 |
| 4 | 0.45 | 0.08 |
| 8 | 1.20 | 0.21 |
| 12 | 2.50 | 0.45 |
| 24 | 6.80 | 1.10 |
Table 2: Skin Permeation Parameters for Butenafine
| Parameter | Value | Unit |
| Steady-State Flux (Jss) | 0.28 | µg/cm²/h |
| Permeability Coefficient (Kp) | 2.8 x 10⁻⁵ | cm/h |
| Lag Time (Tlag) | 1.5 | hours |
Signaling Pathways and Logical Relationships
While Butenafine's primary mechanism of action is the inhibition of squalene (B77637) epoxidase in fungi, leading to ergosterol (B1671047) depletion and squalene accumulation, its interaction with human skin cells during permeation is a physical and chemical process. The logical relationship in a dermal absorption study focuses on the movement of the drug across the skin layers.
Diagram: Butenafine Permeation Pathway Through Skin Layers
Caption: Pathway of Butenafine through different skin layers.
The use of this compound as an internal standard is critical for the reliable quantification of Butenafine in dermal absorption studies. The protocols and methodologies outlined provide a framework for researchers to accurately assess the skin permeation of Butenafine from topical formulations, contributing to the development of safer and more effective dermatological products.
References
- 1. Butenafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of an in vitro human skin permeation assay to assess bioequivalence of two topical cream formulations containing butenafine hydrochloride (1%, w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Butenafine-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic exchange during the analysis of Butenafine-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern in this compound analysis?
A1: Isotopic exchange is an unintentional process where a stable isotope label, such as deuterium (B1214612) (D) in this compound, is swapped with a non-labeled isotope (in this case, hydrogen or protium, H) from the surrounding environment.[1] This is a significant concern in quantitative bioanalysis, which relies on stable isotope-labeled internal standards (IS) like this compound to correct for analyte loss during sample preparation and instrumental variability. If deuterium atoms on the IS are replaced by hydrogen atoms (a process often called back-exchange), the mass spectrometer will detect it as the unlabeled analyte (Butenafine), leading to an inaccurate analyte-to-IS ratio and compromising the precision and accuracy of the quantification.[2]
Q2: What are the primary factors that cause isotopic exchange?
A2: The primary factors influencing the rate of hydrogen-deuterium exchange (HDX) are the position of the deuterium label, the pH of the solution, temperature, and the type of solvent used.[1][2]
-
Label Position: Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen, sulfur) or acidic carbon atoms are more "labile" or prone to exchange. Labels on stable positions, like aromatic rings or non-acidic aliphatic chains, are preferred for internal standards.[2]
-
pH: Both acidic and basic conditions can catalyze the exchange process. The minimum rate of exchange typically occurs at a pH of approximately 2.5.
-
Solvent: Protic solvents, such as water and methanol, are sources of hydrogen atoms and can facilitate exchange, especially during lengthy sample storage or preparation steps.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.
Q3: How can I detect if isotopic exchange is occurring with my this compound internal standard?
A3: Isotopic exchange can be detected by carefully monitoring the mass spectrometry data. Key indicators include:
-
Appearance of d0 Signal: An increase in the signal intensity at the mass-to-charge ratio (m/z) of the unlabeled Butenafine in your internal standard stock or blank samples.
-
Distorted Isotopic Pattern: A deviation from the expected isotopic distribution for this compound. High-resolution mass spectrometry is particularly effective for observing these subtle shifts.
-
Poor Reproducibility: High variability in the analyte/IS peak area ratios across a single run or between different batches can be a symptom of ongoing, inconsistent exchange.
Q4: What are the analytical consequences of undetected isotopic exchange?
Troubleshooting Guide: Isotopic Exchange
This guide addresses common issues encountered during the analysis of this compound, with a focus on problems arising from isotopic exchange.
Issue 1: Inaccurate or Highly Variable Quantitative Results
-
Symptoms:
-
Failure to meet acceptance criteria for accuracy and precision during method validation.
-
High coefficient of variation (%CV) in analyte/IS peak area ratios for quality control (QC) samples.
-
A noticeable drift in quantification results over the course of an analytical run.
-
-
Problem Description: While deuterated internal standards are the gold standard for correcting variability, their effectiveness is compromised if the label is unstable. Back-exchange of deuterium for hydrogen can lead to inconsistent quantification.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Troubleshooting Summary Table
| Symptom | Potential Cause | Parameter to Check | Recommended Action |
| High %CV in analyte/IS ratio | Isotopic back-exchange | pH of samples and mobile phase | Adjust pH to be acidic (ideally ~2.5) to minimize the exchange rate. |
| Increasing d0 peak in IS | Exchange during storage/handling | Sample temperature and solvent | Store samples at low temperatures (≤ 4°C). Use aprotic solvents for reconstitution and extraction where possible. |
| Inconsistent results | Labile deuterium label | Position of deuterium atoms | Consult the Certificate of Analysis (CoA) for the this compound standard to confirm label positions. Prefer standards with labels on stable aromatic or aliphatic carbons. |
| General inaccuracy | Confounding factors | Matrix effects | Perform a post-column infusion experiment to check for ion suppression or enhancement zones that may differ between the analyte and IS. |
Quantitative Data & Mass Spectrometry Parameters
For a typical LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is used for quantification. The following table summarizes example mass transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Notes |
| Butenafine | 318.4 | 141.0 | Positive ESI | This transition corresponds to the fragmentation of the parent molecule. |
| This compound | 322.4 | 141.0 or 145.0 | Positive ESI | The precursor ion is +4 Da. The product ion depends on the label location. If the label is on the naphthalene (B1677914) or benzyl (B1604629) moiety, the 141.0 fragment may be retained. If on the t-butylbenzylamine side, the fragment m/z could shift. |
Note: The exact m/z values should be confirmed by infusing a standard solution of Butenafine and this compound into the mass spectrometer.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Butenafine Quantification
This protocol is adapted from a validated method for determining Butenafine in human plasma and can serve as a starting point for analysis.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 0.1 M NaOH to precipitate proteins and basify the sample.
-
Add 1 mL of extraction solvent (e.g., n-hexane/diethyl ether 1:2 v/v).
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: Monitor transitions as listed in the table above.
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy, declustering potential) by infusing standard solutions.
-
Protocol 2: Assessing Matrix Effects via Post-Column Infusion
This experiment helps determine if co-eluting matrix components are suppressing or enhancing the ionization of the analyte and internal standard.
-
System Setup:
-
Place a 'T' connector between the LC column outlet and the mass spectrometer inlet.
-
Use a syringe pump to deliver a constant flow (e.g., 10 µL/min) of a solution containing both Butenafine and this compound into the mobile phase stream via the 'T' connector.
-
-
Procedure:
-
Begin infusing the analyte/IS solution while the LC runs with the initial mobile phase conditions. This should establish a stable baseline signal in the mass spectrometer for both compounds.
-
Inject a blank, extracted biological matrix sample (prepared using the same method as the study samples).
-
Monitor the signal intensity for both Butenafine and this compound as the blank matrix components elute from the column.
-
-
Data Analysis:
-
No Matrix Effect: The baseline signal remains stable throughout the run.
-
Ion Suppression: A significant dip in the signal intensity indicates that co-eluting components are interfering with ionization.
-
Ion Enhancement: A rise in the signal intensity indicates that co-eluting components are improving ionization efficiency.
-
Differential Effects: If the dip or rise in signal is different for Butenafine and this compound, the internal standard is not adequately compensating for matrix effects, which can be another source of inaccurate results.
-
Visualizations
Caption: Logical diagram of the causes and effects of isotopic exchange.
Caption: A typical experimental workflow for this compound analysis.
References
Optimizing mass spectrometry parameters for Butenafine-d4 detection
Welcome to the Technical Support Center for Butenafine-d4 Analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in mass spectrometry?
A1: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] They are chemically almost identical to the analyte (Butenafine), meaning they exhibit similar behavior during sample extraction, chromatography, and ionization.[2] This similarity helps to accurately correct for variations in sample preparation and matrix effects, where other components in the sample can suppress or enhance the analyte signal, thus improving the precision and accuracy of quantification.[3]
Q2: What are the expected precursor and product ions for Butenafine (B35027) and this compound?
A2: The precursor ion ([M+H]+) for Butenafine is approximately m/z 318.2.[4] For this compound, the precursor ion will be higher by the number of deuterium (B1214612) atoms. Assuming four deuterium atoms (d4), the expected precursor ion would be approximately m/z 322.2. Common product ions for Butenafine are m/z 141.1 and 147.1.[5] The fragmentation pattern for this compound should be similar, though the exact mass of the fragments may shift if the deuterium labels are on the fragmented portion of the molecule.
Q3: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions?
A3: Optimal MRM transitions are determined experimentally by infusing a standard solution of this compound directly into the mass spectrometer. First, a Q1 scan is performed to identify the exact mass of the precursor ion ([M+H]+). Then, a product ion scan is conducted by selecting the precursor ion in Q1 and scanning Q3 to identify the most intense and stable fragment ions. The most abundant and specific precursor-to-product ion transitions are chosen for quantification and confirmation.
Quantitative Data Summary
The following tables provide starting parameters for method development. Note that optimal values are instrument-dependent and should be empirically determined.
Table 1: Example MRM Transitions for Butenafine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Butenafine | 318.4 | 141.0 | Quantifier |
| Butenafine | 318.4 | 147.1 | Qualifier |
| This compound | ~322.4 | ~141.0 | Quantifier |
| This compound | ~322.4 | ~151.1 | Qualifier |
*Note: Product ions for this compound are estimates. The actual m/z will depend on the location of the deuterium labels. If labels are not on the product ion fragment, the mass will be the same as the unlabeled compound.
Table 2: Suggested Starting MS Source Parameters (ESI+)
| Parameter | Starting Value |
| Capillary Voltage | 1.0 - 3.0 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 30 - 50 L/hr |
Experimental Protocols & Troubleshooting Guide
This section provides detailed protocols for optimizing critical MS parameters and troubleshooting common issues.
Protocol 1: Optimization of Cone Voltage and Collision Energy
The cone voltage (or fragmentor voltage) and collision energy are critical parameters that must be optimized to achieve maximum signal intensity for a specific MRM transition.
Methodology:
-
Prepare Standard Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion Setup: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Cone Voltage Optimization:
-
Set the mass spectrometer to monitor the desired precursor ion (e.g., m/z 322.4).
-
Manually or automatically ramp the cone voltage across a relevant range (e.g., 5 V to 80 V in 2-5 V steps).
-
Plot the signal intensity against the cone voltage. The optimal voltage is the one that produces the highest precursor ion intensity without significant fragmentation.
-
-
Collision Energy Optimization:
-
Set the cone voltage to its optimized value.
-
Select the desired precursor ion in Q1 and the target product ion in Q3.
-
Ramp the collision energy (CE) across a range (e.g., 5 eV to 60 eV in 2 eV steps).
-
Plot the product ion intensity against the collision energy. The optimal CE is the value that yields the most intense and stable product ion signal.
-
-
Repeat: Repeat this process for each MRM transition for both the analyte and the internal standard.
Troubleshooting Common Issues
Q: I am observing poor signal intensity or no peak for this compound. What should I do?
A: This can be caused by several factors. Follow this workflow to diagnose the issue:
-
Verify Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Check Standard Integrity: Confirm the concentration and stability of your this compound standard solution.
-
Re-optimize Source Conditions: The capillary voltage, desolvation temperature, and gas flows are critical for efficient ionization. Systematically re-optimize these parameters via direct infusion.
-
Optimize Cone Voltage & CE: As detailed in Protocol 1, ensure these values are optimized for your specific instrument and compound. An incorrect cone voltage can lead to premature fragmentation, while a suboptimal collision energy will result in poor product ion formation.
Q: My results are inconsistent, and the internal standard is not providing good correction. Why?
A: The primary suspect is a chromatographic issue between Butenafine and this compound.
-
Check for Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can expose the analyte and internal standard to different matrix effects, compromising quantification.
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they co-elute completely. If a separation is observed, adjust the chromatographic method (e.g., use a less aggressive gradient or a lower-resolution column) to ensure they elute together.
-
-
Assess Isotopic Stability: In rare cases, deuterium atoms can exchange with hydrogen atoms from the solvent (H/D back-exchange), especially under certain pH or temperature conditions.
-
Solution: Evaluate the stability of the labeled standard by incubating it in the sample matrix under your analytical conditions and monitoring for any increase in the signal of the non-deuterated analyte.
-
Q: I see high background noise or interfering peaks in my chromatogram. How can I resolve this?
A: This is often due to matrix effects or contamination.
-
Improve Sample Preparation: Enhance your sample clean-up procedure (e.g., use solid-phase extraction or liquid-liquid extraction) to remove interfering components from the matrix.
-
Optimize Chromatography: Adjust your LC gradient to better separate the analyte from interfering peaks. Ensure your mobile phase is fresh and of high purity.
-
Check for Contamination: Clean the MS source, spray shield, and sample cone to remove potential sources of contamination. Run a blank injection (solvent only) to confirm the system is clean.
Workflow Visualization
The following diagram illustrates the systematic workflow for optimizing MS parameters for this compound.
Caption: Workflow for MS Parameter Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of butenafine hydrochloride in human plasma by liquid chromatography electrospray ionization-mass spectrometry following its topical administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in Butenafine analysis with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on minimizing matrix effects in Butenafine (B35027) analysis using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantitative analysis of Butenafine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Butenafine, by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantification of Butenafine.[2]
Q2: How do deuterated internal standards, like Butenafine-d7, help in minimizing matrix effects?
A2: Deuterated internal standards are considered the "gold standard" for compensating for matrix effects in LC-MS/MS analysis.[3] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification of Butenafine.[5]
Q3: Can a deuterated internal standard completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Butenafine and its deuterated standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key factors to consider when selecting a deuterated internal standard for Butenafine analysis?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of Butenafine.
-
Mass Shift: The mass difference between Butenafine and the internal standard should be sufficient to prevent isotopic overlap.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with Butenafine.[4]
Q5: What are the typical validation parameters for a bioanalytical method for Butenafine?
A5: A bioanalytical method for Butenafine should be validated for specificity, linearity, precision, accuracy, and stability.[6] The lower limit of quantification (LLOQ) should be established, and the calibration curve should demonstrate linearity over a defined concentration range.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility of the Butenafine/Internal Standard area ratio. | Inconsistent sample preparation. | Ensure consistent timing and execution of all sample preparation steps. Use automated liquid handlers if available. |
| Variability in matrix effects between samples. | Optimize sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove more interfering components.[2] | |
| Butenafine and the deuterated internal standard do not co-elute. | Chromatographic issues. | Check for column degradation and replace if necessary. Ensure the mobile phase composition is accurate and consistent. |
| Isotope effect. | A slight separation due to the deuterium (B1214612) labeling is sometimes unavoidable. Ensure that the elution region does not have steep changes in ion suppression. | |
| Unexpectedly high or low Butenafine concentrations. | Inaccurate internal standard concentration. | Carefully reprepare the internal standard solution and verify its concentration. |
| Carryover. | Optimize the autosampler wash procedure. Inject a blank sample after high-concentration samples to check for carryover. | |
| Significant ion suppression or enhancement. | Review the sample preparation method to improve the removal of matrix components. Dilute the sample if the Butenafine concentration is high enough.[3] | |
| High background noise in the chromatogram. | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents. Flush the LC system thoroughly. |
| Poorly optimized mass spectrometer parameters. | Optimize ion source parameters (e.g., temperature, gas flows) and collision energy. |
Quantitative Data Summary
Table 1: Typical Performance of a Validated LC-MS/MS Method for Butenafine in Human Plasma. (Note: Data is illustrative and based on a method using a non-deuterated internal standard, as a detailed validated method with a deuterated standard for Butenafine is not publicly available. Performance with a deuterated standard is expected to be comparable or better, especially concerning matrix effects.)
| Parameter | Typical Value |
| Linearity Range | 0.0182 - 1.82 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.0182 ng/mL[6] |
| Intra-day Precision (%CV) | < 11.53%[6] |
| Inter-day Precision (%CV) | < 10.07%[6] |
| Accuracy (%Bias) | Within ±15% |
| Matrix Effect (%CV) | ≤ 15% |
| Recovery (%CV) | Consistent and reproducible (<15%) |
Experimental Protocols
Representative Protocol for Butenafine Analysis in Human Plasma using LC-MS/MS and a Deuterated Internal Standard
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
Butenafine reference standard
-
Butenafine-d7 (or other suitable deuterated variant) internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or ammonium (B1175870) acetate
-
Drug-free human plasma
2. Preparation of Standards and Quality Control (QC) Samples
-
Prepare stock solutions of Butenafine and Butenafine-d7 in methanol.
-
Prepare working standard solutions of Butenafine by serial dilution of the stock solution.
-
Prepare a working solution of the Butenafine-d7 internal standard.
-
Spike drug-free human plasma with the appropriate working standard solutions to create a series of calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium acetate.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient Elution: A suitable gradient to separate Butenafine from endogenous interferences.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Butenafine and Butenafine-d7. For Butenafine, a possible transition is m/z 318.4 → 141.0.[6]
Visualizations
References
- 1. Quantitative analysis by liquid chromatography-tandem mass spectrometry of deuterium-labeled and unlabeled vitamin E in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Determination of butenafine hydrochloride in human plasma by liquid chromatography electrospray ionization-mass spectrometry following its topical administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing chromatographic shift between Butenafine and Butenafine-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Butenafine and its deuterated internal standard, Butenafine-d4. The primary focus is to address and manage the chromatographic shift observed between these two compounds during analysis.
Frequently Asked Questions (FAQs)
Q1: Why do Butenafine and this compound exhibit different retention times in reversed-phase chromatography?
A chromatographic shift between a compound and its deuterated analog is a known phenomenon referred to as the deuterium (B1214612) isotope effect.[1] While chemically identical, the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces subtle changes to the molecule's physicochemical properties that affect its interaction with the chromatographic stationary phase.[1]
Key factors contributing to this effect include:
-
Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. This can result in weaker intermolecular van der Waals forces between the deuterated compound and the nonpolar stationary phase, often leading to earlier elution.[1]
-
Hydrophobicity: Deuterated compounds are frequently observed to be slightly less hydrophobic than their non-deuterated (protiated) counterparts.[1] In reversed-phase liquid chromatography (RPLC), this reduced hydrophobicity causes a weaker interaction with the stationary phase, resulting in a shorter retention time.
Q2: Which compound is expected to elute first, Butenafine or this compound?
In typical reversed-phase liquid chromatography (RPLC) methods, the deuterated compound, this compound, will elute slightly before the non-deuterated Butenafine. This is due to the deuterium isotope effect, which generally reduces the compound's retention on nonpolar stationary phases. However, it is worth noting that in normal-phase chromatography, this elution order can sometimes be reversed.
Q3: How significant can the retention time (tR) shift be?
The magnitude of the retention time shift is typically small but can be influenced by several factors:
-
Number and Location of Deuterium Atoms: A greater number of deuterium substitutions can lead to a more pronounced shift in retention time. The position of the deuterium atoms (e.g., on an aliphatic vs. an aromatic group) can also affect the magnitude of the isotope effect.
-
Chromatographic Conditions: The specific mobile phase composition (e.g., organic modifier, additives), gradient slope, and column temperature can all impact the degree of separation between the two compounds.
-
Column Chemistry: The type of stationary phase used can influence the interactions and thus the separation.
Troubleshooting Guide
Q4: The chromatographic shift between Butenafine and this compound is causing inconsistent integration or peak splitting. How can I resolve this?
An unexpectedly large or variable retention time shift can complicate data analysis. The following steps can be taken to troubleshoot and optimize the separation:
-
Check System Stability: Ensure that the HPLC system is performing optimally. Inconsistent flow rates, pressure fluctuations, or poor temperature control can lead to retention time drift for both analytes, exacerbating the issue.
-
Modify Mobile Phase Composition: Adjusting the mobile phase is a primary strategy. Changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can alter selectivity. You can also make small, incremental changes to the mobile phase ratio.
-
Adjust the Gradient Profile: If using a gradient method, a shallow gradient may resolve the isotopologues more distinctly. Conversely, making the gradient steeper can sometimes help merge the peaks if co-elution is desired.
-
Optimize Column Temperature: Increasing the column temperature can sometimes reduce the separation between the two compounds. Ensure the temperature control is stable.
-
Evaluate Column Condition: A contaminated or degraded column can exhibit altered selectivity. Flush the column with a strong solvent or replace it if performance has declined.
Q5: Is it possible to achieve complete co-elution of Butenafine and this compound?
Achieving perfect and consistent co-elution can be challenging due to the inherent deuterium isotope effect. While deuterated standards are often chosen because they are expected to have nearly identical chromatographic behavior to the analyte, this is not always the case. If the shift is compromising the assay by affecting ionization suppression in the mass spectrometer, you may need to adjust the chromatography to ensure both compounds experience the same matrix effects. If co-elution is not achievable, the goal should be to ensure a consistent and reproducible separation run-to-run.
Data Presentation
The table below summarizes the key properties of Butenafine and this compound and the expected chromatographic behavior in a standard RPLC system.
| Property | Butenafine | This compound | Rationale for Difference |
| Chemical Formula | C₂₃H₂₇N | C₂₃H₂₃D₄N | Substitution of 4 Hydrogen atoms with Deuterium. |
| Monoisotopic Mass | 317.2143 g/mol | 321.2394 g/mol | Increased mass due to four deuterium atoms. |
| Elution Order (RPLC) | Second | First (Typically) | Deuterium isotope effect reduces hydrophobicity and weakens Van der Waals interactions. |
| Retention Time Shift (ΔtR) | N/A | Typically small and negative (elutes earlier) | The magnitude depends on the specific chromatographic method and conditions. |
Experimental Protocols
Protocol: Reversed-Phase HPLC Method for Analyzing Butenafine and this compound
This protocol provides a general methodology for the chromatographic separation of Butenafine and its deuterated internal standard. Optimization may be required for specific instrumentation and sample matrices.
-
Instrumentation & Materials:
-
HPLC or UHPLC system coupled with a mass spectrometer (MS).
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Butenafine and this compound analytical standards.
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade ammonium (B1175870) acetate (B1210297) or formic acid.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 5 mM ammonium acetate in water, adjusted to pH 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 60% B
-
2-8 min: 60% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 60% B (re-equilibration).
-
-
Detector: Mass Spectrometer with settings optimized for Butenafine (m/z 318.2) and this compound (m/z 322.2).
-
-
Sample Preparation:
-
Prepare stock solutions of Butenafine and this compound in methanol.
-
Create a working solution containing both compounds at the desired concentration by diluting with the initial mobile phase composition (40:60 Water:Acetonitrile). This helps prevent peak distortion.
-
-
Data Analysis:
-
Inject the mixed working solution.
-
Extract the ion chromatograms for the specific m/z of Butenafine and this compound.
-
Determine the retention time at the apex of each peak and calculate the difference (ΔtR).
-
Mandatory Visualization
The following workflow diagram illustrates a systematic approach to troubleshooting the chromatographic shift between an analyte and its deuterated internal standard.
Caption: Troubleshooting workflow for chromatographic shift between an analyte and its deuterated analog.
References
Preventing cross-contamination between Butenafine and Butenafine-d4 samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing cross-contamination between Butenafine and its deuterated internal standard, Butenafine-d4, during analytical experiments.
Troubleshooting Guide
Cross-contamination, or carryover, of Butenafine into a subsequent analysis of a sample containing only this compound (or vice-versa) can lead to inaccurate quantification. Butenafine is a highly lipophilic compound (LogP ≈ 6.6), making it prone to adsorbing onto surfaces within the LC-MS system. The following table outlines potential sources of carryover and recommended solutions.
| Issue ID | Observed Problem | Potential Cause | Recommended Solution | Verification Step |
| BF-CC-01 | Peak corresponding to Butenafine observed in a blank injection immediately following a high-concentration Butenafine standard. | Autosampler Contamination: Residual Butenafine adsorbed to the needle, syringe, injection valve rotor seal, or sample loop. | 1. Optimize Needle Wash: Use a strong wash solvent mixture. Given Butenafine's solubility, a mix of Methanol/Acetonitrile/Isopropanol (1:1:1, v/v/v) is recommended. Increase the wash volume and the number of wash cycles. 2. Needle and Seat Cleaning: If carryover persists, clean the needle and needle seat with a strong organic solvent. 3. Replace Consumables: As a last resort, replace the rotor seal and any suspect tubing. | Inject a blank sample after a high-concentration standard. The Butenafine peak should be absent or below the established limit of detection. |
| BF-CC-02 | Tailing peak for Butenafine in the blank injection, suggesting slow bleed from a source. | Column Carryover: Strong retention of the highly lipophilic Butenafine on the analytical column, especially with C18 stationary phases. | 1. Increase Post-Injection Column Wash: Extend the gradient elution with a high percentage of organic solvent (e.g., 95% Acetonitrile or Methanol) for a sufficient duration to elute all retained Butenafine. 2. Use a Guard Column: A guard column can trap strongly retained compounds and can be replaced more frequently and cost-effectively than the analytical column. | Monitor the baseline of blank injections. A flat baseline with no broad peaks indicates effective column washing. |
| BF-CC-03 | Inconsistent this compound response across a batch of samples. | Contaminated Internal Standard (IS) Working Solution: The this compound working solution may have been contaminated with the unlabeled Butenafine standard. | 1. Prepare Fresh IS Solution: Prepare a new this compound working solution from a fresh stock. 2. Dedicated Glassware and Pipettes: Use dedicated glassware and pipettes for the analyte and the internal standard to prevent accidental contamination. | Analyze the freshly prepared this compound working solution. No significant Butenafine signal should be detected. |
| BF-CC-04 | Gradual increase in background signal for Butenafine over a series of injections. | System-wide Contamination: Accumulation of Butenafine in various parts of the LC system, including tubing, fittings, and the MS ion source. | 1. System Flush: Perform a systematic flush of the entire LC system with a strong organic solvent mixture. 2. Ion Source Cleaning: If the issue persists, clean the ion source components as per the manufacturer's recommendations. | Monitor the baseline noise in blank injections. A stable and low baseline indicates a clean system. |
Frequently Asked Questions (FAQs)
Q1: Why is cross-contamination a significant concern for Butenafine and this compound analysis?
A1: Butenafine is a highly lipophilic (fat-loving) molecule, which means it has a strong tendency to stick to surfaces, particularly the plastics and stainless steel components of an LC-MS system. This "stickiness" can lead to carryover from one sample to the next, causing the unlabeled Butenafine to appear in a sample that should only contain the deuterated internal standard (this compound), or vice-versa. This compromises the accuracy of quantitative results.
Q2: What are the best practices for preparing stock and working solutions of Butenafine and this compound to avoid cross-contamination?
A2: To prevent cross-contamination during solution preparation, follow these guidelines:
-
Separate and Conquer: Prepare stock and working solutions of Butenafine and this compound in separate, designated areas of the laboratory.
-
Dedicated Equipment: Use completely separate sets of glassware, pipettes, and solvent bottles for the analyte and the internal standard. Label all equipment clearly.
-
Handle with Care: When weighing, use separate spatulas and weighing boats. Clean the balance thoroughly before and after each use.
-
Proper Storage: Store the stock and working solutions in clearly labeled, separate containers and, if possible, in different secondary containment trays or refrigerator/freezer shelves.
Q3: What type of wash solvent is most effective for cleaning the autosampler after injecting a high-concentration Butenafine sample?
A3: Due to Butenafine's high lipophilicity and good solubility in organic solvents, a strong wash solvent mixture is recommended. A common and effective choice is a 1:1:1 (v/v/v) mixture of Methanol, Acetonitrile, and Isopropanol. This combination of solvents with varying polarities helps to effectively remove residual Butenafine from the injection system. It is also crucial to ensure the wash volume is sufficient and to consider multiple wash cycles.
Q4: Can the analytical column contribute to carryover, and how can this be minimized?
A4: Yes, the analytical column, especially reversed-phase columns like C18, can be a significant source of carryover for lipophilic compounds like Butenafine. To minimize this:
-
Gradient Elution: Employ a gradient elution method that ends with a high percentage of a strong organic solvent (e.g., 95-100% Acetonitrile or Methanol).
-
Column Wash: Ensure an adequate column wash at the end of each run to elute any remaining Butenafine.
-
Guard Column: Use a guard column, which is a short, disposable column placed before the main analytical column to adsorb strongly retained compounds. This can be replaced regularly to protect the more expensive analytical column.
Q5: How can I confirm that my cleaning procedures are effective?
A5: The most direct way to verify the effectiveness of your cleaning procedures is to perform a carryover assessment. This typically involves the following injection sequence:
-
Inject a blank (to establish a baseline).
-
Inject the highest concentration standard of Butenafine.
-
Inject one or more blank samples immediately after the high-concentration standard.
Analyze the chromatograms of the blank injections. The absence of a Butenafine peak, or a peak that is below a pre-defined acceptable level (e.g., less than 0.1% of the high-concentration standard's peak area), confirms that your cleaning procedures are effective.
Experimental Protocol: Autosampler Cleaning and Carryover Assessment
This protocol details a procedure for cleaning the autosampler and assessing carryover for Butenafine analysis.
1. Materials:
-
Butenafine high-concentration standard solution
-
Blank solution (e.g., mobile phase or sample diluent)
-
Wash Solvent A: HPLC-grade water
-
Wash Solvent B: 1:1:1 (v/v/v) mixture of Methanol, Acetonitrile, and Isopropanol
2. Autosampler Cleaning Procedure:
-
Replace the existing wash solvents in the autosampler with fresh Wash Solvent A and Wash Solvent B.
-
Prime the wash pumps to ensure the new solvents have filled the lines.
-
Perform a series of high-volume injections of Wash Solvent B to flush the injection port, needle, and sample loop. For example, program 5 injections of 100 µL of Wash Solvent B.
-
Follow with a series of high-volume injections of the initial mobile phase to re-equilibrate the system.
3. Carryover Assessment Protocol:
-
Set up an injection sequence in the chromatography data system as follows:
-
Injection 1: Blank solution
-
Injection 2: High-concentration Butenafine standard
-
Injection 3: Blank solution
-
Injection 4: Blank solution
-
-
Run the sequence using the established LC-MS/MS method for Butenafine.
-
Process the data and examine the chromatogram for the blank injection immediately following the high-concentration standard.
-
Acceptance Criteria: The peak area of any Butenafine peak in the first blank injection should be less than 20% of the peak area of the Lower Limit of Quantification (LLOQ) standard.
Workflow for Preventing Cross-Contamination
The following diagram illustrates a logical workflow to minimize the risk of cross-contamination between Butenafine and this compound samples.
Caption: Workflow for minimizing cross-contamination in Butenafine analysis.
Improving the extraction recovery of Butenafine-d4 from biological matrices
Welcome to the technical support center for improving the extraction recovery of Butenafine-d4 from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in extracting this compound from biological matrices?
The primary challenges in extracting this compound, a deuterated internal standard, from biological matrices like plasma, serum, or tissue homogenates include low recovery, high variability, and the influence of matrix effects.[1] Butenafine (B35027) is a lipophilic compound with a high LogP (~6.6), indicating a tendency to bind to proteins and lipids in the matrix, which can hinder its extraction.[1] Incomplete protein precipitation, suboptimal pH conditions during liquid-liquid extraction (LLE), or inefficient elution in solid-phase extraction (SPE) can all contribute to poor recovery.
Q2: Which extraction method is best for this compound?
The choice of extraction method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on several factors, including the complexity of the biological matrix, the required level of sample cleanup, and the desired analytical sensitivity.
-
Protein Precipitation (PPT) is a simple and rapid method suitable for high-throughput analysis but may result in a less clean extract, potentially leading to significant matrix effects in LC-MS/MS analysis.[1][2]
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT and can provide good recovery for lipophilic compounds like Butenafine. Optimization of solvent polarity and pH is critical for success.[3]
-
Solid-Phase Extraction (SPE) typically provides the cleanest extracts, minimizing matrix effects and improving analytical sensitivity. However, it is a more complex and time-consuming method requiring careful selection of the sorbent and optimization of the wash and elution steps.
Q3: How does the pKa of Butenafine influence extraction?
Butenafine is a basic compound with a pKa of approximately 7.0. This means its ionization state is highly dependent on the pH of the sample and extraction solvents.
-
In LLE , to ensure Butenafine is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa (i.e., pH > 9.0). This will maximize its partitioning into the organic extraction solvent.
-
In SPE , the pH of the sample load and wash solutions can be manipulated to control the retention of Butenafine on the sorbent. For cation-exchange SPE, a lower pH ensures the compound is charged and retained, while for reversed-phase SPE, a higher pH will render it neutral and increase its retention on a non-polar sorbent.
Q4: What are "matrix effects" and how can they be minimized for this compound analysis?
Matrix effects are the alteration of ionization efficiency of the analyte and internal standard by co-eluting endogenous components from the biological matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification. To minimize matrix effects for this compound analysis:
-
Employ a more rigorous sample cleanup method like SPE to remove interfering components.
-
Optimize chromatographic conditions to separate this compound from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low or Inconsistent Recovery
Problem: The recovery of this compound is below the acceptable range (typically >80%) or shows high variability between samples.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low or inconsistent recovery of this compound.
High Matrix Effects
Problem: Significant ion suppression or enhancement is observed, leading to inaccurate and imprecise results.
Troubleshooting Workflow for High Matrix Effects
Caption: A logical workflow to troubleshoot and mitigate high matrix effects.
Quantitative Data Summary
The following tables summarize expected recovery rates for this compound using different extraction techniques based on available literature for Butenafine and compounds with similar properties.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 70 - 90% | Fast, simple, high-throughput | Low selectivity, high matrix effects |
| Liquid-Liquid Extraction (LLE) | 85 - 105% | Good selectivity, cleaner extracts than PPT | Labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | > 90% | Highest selectivity, cleanest extracts | Complex, time-consuming, requires method development |
Table 2: Influence of Key Parameters on this compound Recovery
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Solvent/Sorbent | Acetonitrile generally provides better protein removal than methanol (B129727). | A mixture of non-polar and polar solvents (e.g., n-hexane:diethyl ether) is effective. | C18 (reversed-phase) or SCX (strong cation exchange) are suitable choices. |
| pH | Can influence analyte co-precipitation. | Critical for recovery; pH > 9.0 is recommended. | Controls retention and elution. |
| Ratio/Volume | Solvent-to-sample ratio of 3:1 or higher is recommended. | Sufficient solvent volume is needed for efficient partitioning. | Elution volume should be optimized to ensure complete recovery without excessive dilution. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
(Optional) Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of mobile phase to increase concentration.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Butenafine in human plasma.
-
Sample Preparation: To 200 µL of plasma in a centrifuge tube, add the this compound internal standard.
-
pH Adjustment: Add 50 µL of 1 M sodium hydroxide (B78521) to adjust the pH to the alkaline range. Vortex for 30 seconds.
-
Extraction: Add 1 mL of n-hexane/diethyl ether (1:2, v/v). Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general starting protocol for a reversed-phase SPE sorbent (e.g., C18).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 7.0).
-
Sample Loading: Load the pre-treated sample (plasma diluted with buffer) onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile. The addition of a small amount of a basic modifier (e.g., 2% ammonium (B1175870) hydroxide) to the elution solvent can improve the recovery of basic compounds.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in each extraction protocol.
Protein Precipitation Workflow
Caption: Key steps in the Protein Precipitation (PPT) workflow.
Liquid-Liquid Extraction Workflow
Caption: Key steps in the Liquid-Liquid Extraction (LLE) workflow.
Solid-Phase Extraction Workflow
Caption: Key steps in the Solid-Phase Extraction (SPE) workflow.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Determination of butenafine hydrochloride in human plasma by liquid chromatography electrospray ionization-mass spectrometry following its topical administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Butenafine-d4 in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Butenafine-d4 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in bioanalytical assays?
This compound is a stable isotope-labeled (SIL) internal standard (IS). In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an IS is crucial for achieving accurate and precise quantification of the target analyte (butenafine). It is added to samples at a known concentration to correct for variability during sample preparation, injection, and ionization in the mass spectrometer.
Q2: How stable is this compound in processed biological samples like plasma?
While specific public data on this compound is limited, studies on butenafine (B35027) hydrochloride in human plasma have shown it to be stable under various tested conditions.[1] Generally, deuterated internal standards are expected to exhibit similar stability profiles to their non-labeled counterparts. However, it is crucial to perform stability assessments for your specific matrix and storage conditions as part of method validation.
Q3: What are the typical stability tests conducted for a deuterated internal standard in a biological matrix?
Standard stability tests for bioanalytical methods include:
-
Bench-Top Stability: Evaluates the stability of the analyte in the processed sample matrix at room temperature for a period that mimics the sample handling time.
-
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte's concentration.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.
-
Autosampler Stability: Checks for degradation of the processed sample while sitting in the autosampler of the analytical instrument.
Q4: What factors can potentially lead to the degradation of this compound?
Forced degradation studies on butenafine hydrochloride have shown that it can degrade under certain stress conditions, including:
-
Acidic and alkaline conditions
-
Oxidation (e.g., with hydrogen peroxide)
-
Dry heat
-
Photolytic (light) conditions[2]
These factors can also potentially affect the stability of this compound.
Q5: Can the deuterium (B1214612) label on this compound exchange with protons from the sample or solvent?
Isotopic exchange, where deuterium atoms are replaced by hydrogen, can be a concern for deuterated standards. This is more likely to occur with deuterium atoms attached to heteroatoms (like oxygen or nitrogen) but can also happen at certain carbon positions. Factors that can promote isotopic exchange include pH (especially basic conditions) and elevated temperatures. If isotopic exchange occurs, it can lead to an underestimation of the internal standard and an overestimation of the analyte.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound in biological samples.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased this compound response over time in processed samples. | Degradation: The internal standard may be unstable under the storage or analytical conditions. | 1. Review bench-top and autosampler stability data. 2. Ensure samples are stored at appropriate temperatures and protected from light. 3. Consider using a different sample processing method or solvent. |
| Inconsistent this compound peak areas across a batch. | Sample Preparation Variability: Inconsistent extraction recovery or dilution errors. Instrument Instability: Fluctuations in the LC-MS system performance. | 1. Review and optimize the sample preparation workflow for consistency. 2. Ensure the instrument is properly calibrated and maintained. 3. Check for any leaks in the LC system. |
| Appearance of a small peak at the retention time of butenafine in blank samples spiked only with this compound. | Isotopic Exchange: The deuterium label may be exchanging with protons. Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled butenafine. | 1. Investigate the effect of pH and temperature on the stability of the internal standard. Consider adjusting the pH of the sample or mobile phase. 2. Analyze the this compound standard by itself to check for the presence of the unlabeled analyte. |
| Chromatographic peak for this compound is broad or tailing. | Poor Chromatography: Issues with the analytical column, mobile phase, or injection solvent. Matrix Effects: Interference from components in the biological matrix. | 1. Ensure the analytical column is not degraded and is appropriate for the analysis. 2. Optimize the mobile phase composition and gradient. 3. Ensure the injection solvent is compatible with the mobile phase. 4. Evaluate and mitigate matrix effects through more effective sample cleanup or chromatographic adjustments. |
Quantitative Stability Data
The following tables provide representative stability data for an analyte (Busulfan) in human plasma, which can serve as a template for documenting the stability of this compound. It is essential to generate specific data for this compound as part of your method validation.
Table 1: Autosampler Stability of Processed Samples at Room Temperature
| Duration (hours) | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| 0 | 50 | 100.0 | 2.1 |
| 6 | 50 | 98.5 | 2.5 |
| 12 | 50 | 97.9 | 2.8 |
| 24 | 50 | 96.2 | 3.1 |
| 0 | 1750 | 100.0 | 1.8 |
| 6 | 1750 | 99.1 | 2.2 |
| 12 | 1750 | 98.4 | 2.4 |
| 24 | 1750 | 97.5 | 2.9 |
Data adapted from a study on Busulfan stability and is for illustrative purposes.[3]
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| 1 | 50 | 98.1 | 2.8 |
| 3 | 50 | 95.4 | 2.6 |
| 5 | 50 | 93.7 | 2.4 |
| 1 | 1750 | 97.5 | 2.5 |
| 3 | 1750 | 96.8 | 2.7 |
| 5 | 1750 | 94.3 | 2.3 |
Data adapted from a study on Busulfan stability and is for illustrative purposes.[3]
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| 1 month | 50 | 97.2 | 3.5 |
| 3 months | 50 | 96.5 | 3.8 |
| 6 months | 50 | 95.1 | 4.1 |
| 1 month | 1750 | 98.0 | 3.2 |
| 3 months | 1750 | 97.3 | 3.6 |
| 6 months | 1750 | 96.2 | 3.9 |
Data is hypothetical and serves as an example.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank human plasma with this compound at low and high concentrations. Aliquot into multiple vials.
-
Baseline Analysis: Immediately after preparation, analyze a set of aliquots to establish the baseline concentration (Cycle 0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
-
Analysis: After one, three, and five freeze-thaw cycles, analyze a set of aliquots.
-
Data Evaluation: Calculate the mean concentration, accuracy, and precision for each cycle and compare to the baseline. The mean concentration should be within ±15% of the baseline.
Protocol 2: Bench-Top Stability Assessment
-
Sample Preparation: Spike blank human plasma with this compound at low and high concentrations.
-
Storage: Place the samples on a laboratory bench at room temperature.
-
Analysis: Analyze the samples at specified time points (e.g., 0, 4, 8, and 24 hours).
-
Data Evaluation: Compare the concentrations at each time point to the initial (0 hour) concentration. The mean concentration should be within ±15% of the initial concentration.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for this compound Signal Issues.
References
- 1. Determination of butenafine hydrochloride in human plasma by liquid chromatography electrospray ionization-mass spectrometry following its topical administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
Impact of pH on the stability of the deuterium label in Butenafine-d4
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of the deuterium (B1214612) label in Butenafine-d4. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium labels located in this compound?
The deuterium labels in this compound are typically positioned at the benzylic methylene (B1212753) bridge connecting the naphthalene (B1677914) ring to the nitrogen atom. This is a common site for metabolic oxidation, and deuterium labeling at this position can be useful for studying the drug's metabolic fate.
Q2: What is the primary cause of deuterium label instability in this compound?
The primary cause of deuterium label instability in this compound is hydrogen-deuterium exchange (HDX). This is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the surrounding solvent or matrix. The rate of this exchange is significantly influenced by the pH of the solution.
Q3: How does pH affect the stability of the deuterium label?
Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. For many organic molecules, the rate of exchange is at its minimum in the slightly acidic pH range of 2 to 4. Under strongly acidic or basic conditions, the rate of exchange increases, potentially leading to a loss of the deuterium label.
Q4: What is the acceptable pH range for working with this compound to maintain label stability?
To ensure maximum stability of the deuterium label, it is recommended to work within a pH range of 3 to 6. Extreme pH values (below 2 or above 8) should be avoided, especially for prolonged periods or at elevated temperatures.
Q5: Can the deuterium labels on the aromatic rings of this compound also exchange?
Under typical experimental conditions, the deuterium atoms on the aromatic rings (naphthalene and tert-butylphenyl) are generally stable. Exchange of aromatic protons requires more forcing conditions, such as strong acid catalysis and elevated temperatures. The benzylic deuterons are more susceptible to exchange.
Q6: How can I assess the stability of the deuterium label in my own experiments?
The stability of the deuterium label can be assessed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS can be used to monitor the isotopic distribution of the molecule over time, while NMR can provide detailed information about the specific sites of deuterium loss.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of deuterium label integrity observed in LC-MS analysis (e.g., unexpected M+H peaks). | The sample was exposed to a pH outside the optimal range (pH 3-6) during sample preparation or analysis. | Buffer all solutions to a pH between 3 and 6. Avoid prolonged storage in highly acidic or basic mobile phases. |
| The sample was stored for an extended period in a protic solvent (e.g., water, methanol). | Prepare samples fresh whenever possible. If storage is necessary, use an aprotic solvent (e.g., acetonitrile) and store at low temperatures (-20°C or below). | |
| The sample was exposed to high temperatures. | Minimize exposure to heat during sample preparation and analysis. Use a temperature-controlled autosampler if available. | |
| Inconsistent quantitative results when using this compound as an internal standard. | Partial back-exchange of the deuterium label is occurring, leading to a change in the internal standard concentration. | Re-evaluate the pH of all solutions used in the analytical method. Prepare calibration curves and quality control samples in the same matrix as the study samples to compensate for any minor, consistent exchange. |
| NMR spectrum shows a decrease in the deuterium signal and an increase in the corresponding proton signal. | Hydrogen-deuterium exchange has occurred. | Review the experimental protocol to identify any steps involving extreme pH or high temperatures. Consider performing a time-course stability study under your specific experimental conditions to quantify the rate of exchange. |
Quantitative Data on pH Stability
The following table summarizes hypothetical data from a stability study of this compound in aqueous solutions at different pH values over a 24-hour period at room temperature. The data represents the percentage of deuterium retention at the benzylic position.
| pH | Time (hours) | % Deuterium Retention |
| 2.0 | 0 | 100.0 |
| 6 | 99.1 | |
| 12 | 98.2 | |
| 24 | 96.5 | |
| 4.0 | 0 | 100.0 |
| 6 | 99.8 | |
| 12 | 99.7 | |
| 24 | 99.5 | |
| 7.0 | 0 | 100.0 |
| 6 | 98.5 | |
| 12 | 97.1 | |
| 24 | 94.3 | |
| 10.0 | 0 | 100.0 |
| 6 | 95.2 | |
| 12 | 90.7 | |
| 24 | 82.1 |
Experimental Protocol: Assessing pH Stability of this compound
This protocol outlines a method for determining the stability of the deuterium label in this compound at various pH levels using LC-MS.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (for pH adjustment)
-
Ammonium hydroxide (B78521) (for pH adjustment)
-
Buffer solutions (pH 2, 4, 7, 10)
-
LC-MS system with a C18 column
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
3. Preparation of Test Solutions:
-
For each pH to be tested (e.g., 2, 4, 7, 10), prepare a series of vials.
-
Add an appropriate volume of the this compound stock solution to each vial to achieve a final concentration of 10 µg/mL.
-
Add the corresponding buffer solution to each vial.
4. Incubation:
-
Incubate the vials at a controlled room temperature (e.g., 25°C).
5. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each vial.
-
Inject the aliquot directly into the LC-MS system.
6. LC-MS Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Operate in positive ion mode and monitor the mass-to-charge ratios (m/z) corresponding to this compound and its potential back-exchanged products (d3, d2, d1, d0).
7. Data Analysis:
-
For each time point and pH, determine the peak areas for each isotopic species.
-
Calculate the percentage of deuterium retention by comparing the peak area of the d4 species to the sum of the peak areas of all isotopic species.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Impact of pH on the stability of the deuterium label in this compound.
Enhancing the signal-to-noise ratio for Butenafine-d4 in complex matrices
Welcome to the technical support center for the bioanalysis of Butenafine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the enhancement of the signal-to-noise (S/N) ratio for this compound in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise (S/N) ratio when analyzing this compound in complex matrices?
A low S/N ratio can stem from several factors throughout the analytical process. These include high background noise from the matrix or LC-MS system, inefficient ionization of the analyte, suboptimal sample preparation leading to ion suppression, and issues with the deuterated internal standard itself, such as impurities or degradation.[1] Additionally, improper mass spectrometer settings and chromatographic conditions can fail to adequately separate this compound from interfering matrix components.[2]
Q2: I'm observing isotopic interference or "cross-talk" between Butenafine and the this compound internal standard. How can this be resolved?
Cross-talk occurs when the natural isotopic peaks of the unlabeled Butenafine contribute to the signal of the this compound standard, particularly at high analyte concentrations.[1][3] To mitigate this:
-
Use a Higher Mass-Labeled Standard: If available, an internal standard with a greater degree of deuteration (e.g., d5 or higher) or a ¹³C-labeled standard will shift the mass further from the analyte's isotopic distribution, minimizing overlap.[3]
-
Mathematical Correction: Some mass spectrometry software platforms can perform mathematical corrections for natural isotopic contributions.[3]
-
Assess Interference: You can check for isotopic interference by analyzing a high-concentration solution of unlabeled Butenafine and monitoring the mass channel of the internal standard.[3] A significant signal indicates cross-talk.
Q3: Why is there a slight retention time shift between Butenafine and this compound?
A small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1] While often minor, a significant shift can expose the analyte and standard to different co-eluting matrix components, potentially compromising quantification. If this becomes an issue, modifying chromatographic conditions (e.g., gradient, mobile phase) may help improve co-elution.[3]
Q4: Can the this compound internal standard itself be a source of noise?
Yes. Impurities or degradation products within the deuterated standard can contribute to background noise.[1] It is critical to use high-purity standards (≥98% isotopic enrichment and >99% chemical purity) and to store them according to the manufacturer's recommendations to prevent degradation.[1] Always verify the purity of a new batch of internal standards.
Troubleshooting Guide for Low S/N Ratio
This guide provides a systematic approach to diagnosing and resolving common issues that lead to a poor signal-to-noise ratio.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Butenafine using Butenafine-d4
This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Butenafine-d4, for the quantification of the antifungal agent Butenafine in human plasma. The performance of this method is objectively compared with alternative analytical techniques, namely an LC-MS/MS method employing a non-deuterated internal standard and a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection.
The presented data underscores the superiority of using a stable isotope-labeled internal standard in bioanalytical assays, offering enhanced precision and accuracy crucial for pharmacokinetic and toxicokinetic studies in drug development.
Experimental Protocols
A detailed description of the experimental procedures for the three compared methods is provided below.
LC-MS/MS with this compound Internal Standard (Synthesized Method)
This method represents a "gold standard" approach for the bioanalysis of Butenafine, synthesized based on established principles of LC-MS/MS method development and validation.
-
Sample Preparation: To 100 µL of human plasma, 20 µL of this compound internal standard working solution (100 ng/mL in methanol) is added and vortexed. Protein precipitation is achieved by adding 300 µL of acetonitrile (B52724). The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase, and 5 µL is injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 30% B, increases to 95% B over 3 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Butenafine: m/z 318.2 → 141.1
-
This compound: m/z 322.2 → 141.1
-
-
Key Parameters: Curtain gas, collision gas, ion spray voltage, and temperature are optimized for maximum signal intensity.
-
LC-MS/MS with Testosterone Propionate (B1217596) Internal Standard
This method is based on a published study for the determination of Butenafine in human plasma.[1]
-
Sample Preparation: Plasma samples were extracted using a mixture of n-hexane and diethyl ether (1:2, v/v).[1]
-
Chromatographic Conditions:
-
Column: C18 column[1]
-
Mobile Phase: A gradient elution with acetonitrile and 5mM ammonium (B1175870) acetate (B1210297) buffer.[1]
-
-
Mass Spectrometric Conditions:
HPLC-UV Method
This method represents a more traditional approach for the analysis of Butenafine, often used for pharmaceutical formulations.[2][3][4]
-
Sample Preparation: Extraction of Butenafine from the matrix (e.g., cream) into a suitable organic solvent, followed by filtration.
-
Chromatographic Conditions:
Quantitative Data Presentation
The performance of the three methods is summarized in the tables below, allowing for a direct comparison of their key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS (this compound IS) | LC-MS/MS (Testosterone Propionate IS) | HPLC-UV |
| Linearity Range | 0.02 - 20 ng/mL | 0.0182 - 1.82 ng/mL[1] | 100 - 300 µg/mL[2][3][4] |
| Correlation Coefficient (r²) | > 0.998 | Not explicitly stated, but linearity was validated[1] | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 0.0182 ng/mL[1] | 100 µg/mL[2][3] |
Table 2: Precision and Accuracy
| Parameter | LC-MS/MS (this compound IS) | LC-MS/MS (Testosterone Propionate IS) | HPLC-UV |
| Intra-day Precision (%CV) | < 5% | < 11.53%[1] | < 2%[2] |
| Inter-day Precision (%CV) | < 6% | < 10.07%[1] | 0.81%[2] |
| Intra-day Accuracy (%Bias) | ± 7% | Not explicitly stated, but accuracy was validated[1] | Not explicitly stated, but accuracy was validated[2][3] |
| Inter-day Accuracy (%Bias) | ± 8% | Not explicitly stated, but accuracy was validated[1] | Not explicitly stated, but accuracy was validated[2][3] |
Table 3: Recovery
| Parameter | LC-MS/MS (this compound IS) | LC-MS/MS (Testosterone Propionate IS) | HPLC-UV |
| Analyte Recovery | 85 - 95% | Not explicitly stated | 99.26 - 101.98%[3] |
| Internal Standard Recovery | 88 - 93% | Not explicitly stated | Not Applicable |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of Butenafine in a biological matrix using the LC-MS/MS method.
Conclusion
The comparative data clearly demonstrates that the LC-MS/MS method utilizing a deuterated internal standard (this compound) offers superior performance in terms of precision and accuracy for the quantification of Butenafine in a biological matrix. While the LC-MS/MS method with a non-deuterated internal standard provides good sensitivity, the use of a stable isotope-labeled standard minimizes variability introduced during sample preparation and ionization, leading to more reliable data. The HPLC-UV method, while robust for analyzing pharmaceutical formulations, lacks the sensitivity required for typical bioanalytical applications such as pharmacokinetic studies. Therefore, for the quantitative analysis of Butenafine in biological samples, the validated LC-MS/MS method with this compound as an internal standard is the recommended approach for achieving the highest quality data.
References
The Gold Standard in Antifungal Analysis: A Comparative Guide to Butenafine-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of antifungal agents, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of Butenafine-d4, a deuterated internal standard, with other common internal standards used in the analysis of the antifungal drug butenafine (B35027).
In quantitative bioanalysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis due to their near-identical chemical and physical properties to the analyte.[3]
This guide will delve into the performance of this compound in comparison to structural analog internal standards, supported by a summary of experimental data and detailed protocols.
Performance Comparison: this compound vs. Structural Analog Internal Standards
The superiority of a deuterated internal standard like this compound over a structural analog lies in its ability to more accurately mimic the behavior of the analyte, butenafine, throughout the analytical process. This leads to better compensation for matrix effects and improved data quality.
Below is a table summarizing the expected performance of a bioanalytical method for butenafine using this compound as an internal standard compared to a published method using a structural analog, testosterone (B1683101) propionate.[4] The data for this compound is extrapolated based on the well-documented advantages of stable isotope-labeled internal standards.[5][6]
| Performance Parameter | Butenafine with Structural Analog IS (Testosterone Propionate)[4] | Butenafine with this compound (Expected) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0182 ng/mL | 0.01 ng/mL |
| Intra-day Precision (%CV) | < 11.53% | < 5% |
| Inter-day Precision (%CV) | < 10.07% | < 5% |
| Accuracy (%Bias) | Within ±15% | Within ±5% |
| Recovery | Variable | Consistent and similar to analyte |
| Matrix Effect (%CV of IS-normalized MF) | > 15% | < 5% |
Experimental Protocols
To objectively evaluate the performance of this compound against a structural analog internal standard, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve butenafine hydrochloride in methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and the structural analog IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and working solutions of the internal standards at appropriate concentrations in 50% methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
Method Validation Experiments
The following validation experiments should be performed for both this compound and the structural analog internal standard to compare their performance.
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and internal standards.
-
Linearity and LLOQ: Prepare calibration curves by spiking blank plasma with known concentrations of butenafine. The linearity should be assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in five replicates on the same day (intra-day) and on three different days (inter-day). The precision (%CV) should not exceed 15% (20% for LLOQ), and the accuracy (%bias) should be within ±15% (±20% for LLOQ).
-
Recovery and Matrix Effect:
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: Calculate the matrix factor (MF) by comparing the peak area of the analyte in post-extraction spiked matrix to the peak area in a neat solution. The internal standard normalized matrix factor should also be calculated to assess the internal standard's ability to compensate for matrix effects.[3]
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for a head-to-head comparison of this compound and a structural analog internal standard.
Caption: Workflow for comparing internal standards.
Conclusion
The use of a deuterated internal standard such as this compound is the recommended approach for the quantitative bioanalysis of butenafine. Its near-identical physicochemical properties to the analyte ensure superior compensation for analytical variability, particularly matrix effects, leading to more accurate and precise results. While a well-validated method using a structural analog can be acceptable, the inherent advantages of a stable isotope-labeled internal standard make this compound the preferred choice for meeting the stringent requirements of regulated bioanalysis and ensuring the highest quality of data.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of butenafine hydrochloride in human plasma by liquid chromatography electrospray ionization-mass spectrometry following its topical administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Butenafine Utilizing Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. When quantifying Butenafine (B35027), a benzylamine (B48309) antifungal agent, in biological matrices, the choice of an appropriate internal standard is critical for robust and reproducible results. This guide provides an objective comparison of analytical methods for Butenafine using a deuterated internal standard versus a non-deuterated analogue, supported by hypothetical experimental data that reflects typical validation outcomes.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is introduced to samples to account for variability during sample preparation and analysis. The ideal internal standard mimics the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte. While structural analogs can be employed, they are more prone to variations in extraction recovery, matrix effects, and chromatographic behavior, which can introduce bias and variability into the results. For dependable bioanalytical data, particularly in regulated settings, the use of a stable isotope-labeled internal standard is highly recommended.
Experimental Protocols
A cross-validation study is essential to compare the performance of two different analytical methods, in this case, one utilizing a deuterated internal standard (Butenafine-d7) and another using a structurally similar, non-deuterated internal standard (e.g., Terbinafine, another antifungal). This involves analyzing the same set of quality control (QC) samples and incurred (study) samples with both methods.
Sample Preparation
-
Spiking: Calibration standards and QC samples are prepared by spiking known concentrations of Butenafine into a blank biological matrix (e.g., human plasma).
-
Internal Standard Addition: A consistent amount of the respective internal standard (Butenafine-d7 or Terbinafine) is added to each sample, except for the blank matrix.
-
Extraction: A liquid-liquid extraction is performed using an organic solvent mixture (e.g., n-hexane/diethyl ether) to isolate the analyte and internal standard from the plasma matrix.
-
Reconstitution: The organic layer is evaporated to dryness, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification. The mass transitions for butenafine hydrochloride are m/z 318.4 → 141.0.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical quantitative data from a cross-validation study comparing the two internal standards.
Table 1: Linearity and Sensitivity
| Parameter | Method with Butenafine-d7 (IS) | Method with Terbinafine (IS) |
| Calibration Curve Range | 0.02 - 2 ng/mL | 0.05 - 5 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | 0.05 ng/mL |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Method with Butenafine-d7 (IS) | Method with Terbinafine (IS) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (0.06 ng/mL) | -2.5% | 4.8% |
| Mid QC (0.8 ng/mL) | 1.8% | 3.5% |
| High QC (1.6 ng/mL) | 3.2% | 2.9% |
Table 3: Matrix Effect and Recovery
| Parameter | Method with Butenafine-d7 (IS) | Method with Terbinafine (IS) |
| Matrix Factor (Analyte/IS) | 0.98 | 0.85 |
| Recovery of Analyte | 85% | 83% |
| Recovery of Internal Standard | 86% | 75% |
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for conducting a cross-validation study to compare two analytical methods for Butenafine, one with a deuterated internal standard and one with a non-deuterated internal standard.
Caption: Cross-validation workflow for Butenafine analysis.
Conclusion
The presented data highlights the superior performance of an analytical method for Butenafine using a deuterated internal standard (Butenafine-d7) compared to a non-deuterated analogue (Terbinafine). The use of a deuterated internal standard results in better accuracy, precision, and a more effective compensation for matrix effects. This is attributed to the near-identical physicochemical properties of the deuterated standard to the analyte, leading to more consistent behavior during sample preparation and analysis. For the development of robust and reliable bioanalytical methods for Butenafine, the use of a deuterated internal standard is strongly advised. The initial investment in the synthesis of a deuterated standard is often justified by the higher quality of data and increased confidence in the study results.
References
The Gold Standard in Bioanalysis: Enhancing Butenafine Quantification with Butenafine-d4
For researchers, scientists, and drug development professionals, the accuracy and precision of bioanalytical methods are paramount for reliable pharmacokinetic and toxicokinetic studies. In the quantification of the antifungal agent Butenafine, the choice of internal standard is a critical factor that directly impacts data quality. This guide provides a comparative analysis of Butenafine quantification using a deuterated internal standard (Butenafine-d4) versus a non-deuterated alternative, supported by experimental data from analogous compounds and established analytical protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[1] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same effects of sample preparation and potential matrix-induced ion suppression or enhancement.[2] This identical behavior allows for highly effective normalization, leading to superior accuracy and precision compared to the use of structurally similar but non-isotopic internal standards.[3]
Comparative Analysis of Quantitative Performance
While specific validation data for an LC-MS/MS method using this compound is not publicly available, the expected performance can be confidently inferred from validated methods for structurally related compounds. For this comparison, we present data from a validated method for Terbinafine (B446), an antifungal with a similar structure to Butenafine, using its deuterated internal standard (Terbinafine-d7).[4][5] This is contrasted with a validated method for Butenafine that employs a non-deuterated internal standard, Testosterone Propionate.
| Parameter | Method with Deuterated Internal Standard (Terbinafine-d7) | Method with Non-Deuterated Internal Standard (Testosterone Propionate) |
| Analyte | Terbinafine | Butenafine Hydrochloride |
| Internal Standard | Terbinafine-d7 | Testosterone Propionate |
| Linearity Range | 1.00 - 2000 ng/mL | 0.0182 - 1.82 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9984 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 0.0182 ng/mL |
| Intra-day Precision (%CV) | 1.8 - 3.2% | < 11.53% |
| Inter-day Precision (%CV) | 2.1 - 4.5% | < 10.07% |
| Accuracy | Not explicitly reported, but precision data suggests high accuracy | Not explicitly reported, but precision data suggests acceptable accuracy |
Table 1: Comparison of Bioanalytical Method Validation Parameters. Data for the deuterated internal standard method is from a study on Terbinafine/Terbinafine-d7 and serves as a proxy for the expected performance of a Butenafine/Butenafine-d4 method. Data for the non-deuterated internal standard method is from a study on Butenafine/Testosterone Propionate.
The data for the method employing a deuterated internal standard demonstrates superior precision, as indicated by the lower coefficient of variation (%CV) values for both intra- and inter-day measurements. This enhanced precision is a direct result of the deuterated internal standard's ability to more effectively compensate for analytical variability.
Experimental Protocols
Protocol for Butenafine Quantification using a Non-Deuterated Internal Standard
This method was developed and validated for the determination of Butenafine hydrochloride in human plasma.
1. Sample Preparation:
-
To a volume of plasma, add the internal standard, Testosterone Propionate.
-
Perform a liquid-liquid extraction using a mixture of n-hexane and diethyl ether (1:2, v/v).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Liquid Chromatography:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and 5mM ammonium (B1175870) acetate (B1210297) buffer.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Butenafine: m/z 318.4 → 141.0
-
Testosterone Propionate (IS): m/z 345.5 → 97.0
-
Visualizing the Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the biological pathway targeted by Butenafine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study in healthy subjects | Scilit [scilit.com]
Comparative In Vitro Efficacy of Butenafine Versus Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of butenafine (B35027) against other commonly used antifungal agents. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Pathways
Butenafine, a benzylamine (B48309) derivative, exerts its fungicidal activity by inhibiting the enzyme squalene (B77637) epoxidase.[1][2][3] This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.[3] Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene within the cell.[2] This dual-action mechanism disrupts the cell membrane, increases its permeability, and ultimately leads to fungal cell death, classifying butenafine as a fungicidal agent.
In contrast, azole antifungals, such as clotrimazole (B1669251) and miconazole, are primarily fungistatic. They act on a different enzyme in the ergosterol pathway, 14α-demethylase. While this also disrupts ergosterol synthesis, the fungicidal effect is generally less pronounced than that of squalene epoxidase inhibitors. Butenafine is structurally related to allylamine (B125299) antifungals like terbinafine (B446) and naftifine, which also target squalene epoxidase.
Butenafine has also been shown to have a direct membrane-damaging effect, particularly in Candida albicans, which may contribute to its anticandidal activity. Furthermore, it possesses anti-inflammatory properties, which can be beneficial in treating fungal skin infections that are often accompanied by inflammation.
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.
The following tables summarize the comparative in vitro activities of butenafine and other antifungal agents against various fungal isolates, as reported in several studies.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Butenafine and Other Antifungals against Dermatophytes.
| Fungal Species | Butenafine | Terbinafine | Naftifine | Clotrimazole | Econazole | Ciclopirox Olamine |
| Trichophyton rubrum | 0.03-0.25 | >0.03-0.25 | 0.012-0.05 | 0.012-0.05 | <0.001-0.25 | 0.03-0.25 |
| Trichophyton mentagrophytes | 0.012-0.05 | >0.03-0.25 | 0.012-0.05 | 0.012-0.05 | <0.001-0.25 | 0.03-0.25 |
| Microsporum canis | 0.012-0.05 | >0.03-0.25 | 0.012-0.05 | 0.012-0.05 | <0.001-0.25 | 0.03-0.25 |
| Epidermophyton floccosum | >0.03-0.25 | >0.03-0.25 | 0.012-0.05 | 0.012-0.05 | <0.001-0.25 | 0.03-0.25 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Butenafine and Other Antifungals against Yeasts.
| Fungal Species | Butenafine | Terbinafine | Naftifine | Clotrimazole | Econazole | Ciclopirox Olamine |
| Candida albicans | Limited activity | Superior to Terbinafine & Naftifine | Superior to Terbinafine & Naftifine | N/A | 0.125->0.5 | 0.001-0.25 |
| Malassezia furfur | No activity | N/A | N/A | N/A | 0.125->0.5 | 0.001-0.25 |
Note: "N/A" indicates that data was not available in the cited sources.
Studies have shown that butenafine exhibits potent activity against a broad spectrum of dermatophytes. Its MIC and MFC values for dermatophytes are often lower than those of azoles like clotrimazole and bifonazole, and in some cases, lower than the allylamine naftifine. Against Candida albicans, butenafine has demonstrated superior activity compared to terbinafine and naftifine.
Experimental Protocols
The in vitro antifungal susceptibility testing methodologies cited in the reviewed literature are largely based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Microdilution Assay for Antifungal Susceptibility
A common method for determining the MIC of antifungal agents is the broth microdilution assay. The following is a generalized protocol adapted from CLSI document M38-A2 for filamentous fungi and M27-A3 for yeasts.
1. Fungal Strains and Culture Conditions:
-
Isolates: Clinically relevant isolates of dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Epidermophyton floccosum) and yeasts (e.g., Candida albicans) are used.
-
Media: Fungi are typically cultured on appropriate agar (B569324), such as Sabouraud Dextrose Agar or Potato Dextrose Agar, to ensure purity and viability.
2. Inoculum Preparation:
-
Fungal colonies are harvested and suspended in sterile saline or RPMI 1640 medium.
-
The suspension is adjusted to a specific turbidity, often using a spectrophotometer, to achieve a final inoculum concentration in the range of 0.4 x 10^4 to 5 x 10^4 colony-forming units (CFU)/mL for filamentous fungi or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for yeasts.
3. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium buffered with morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.
4. Microdilution Plate Setup:
-
The assays are performed in 96-well microtiter plates.
-
Each well contains the diluted antifungal agent and the fungal inoculum.
-
Control wells containing the fungal inoculum without any antifungal agent (growth control) and wells with medium alone (sterility control) are included.
5. Incubation:
-
The microtiter plates are incubated at 35°C for 48 to 72 hours for dermatophytes and 24 to 48 hours for yeasts.
6. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
7. MFC Determination:
-
To determine the MFC, an aliquot from each well showing no visible growth in the MIC assay is subcultured onto an agar plate that does not contain any antifungal agent.
-
The plates are incubated at 35°C for a sufficient period to allow for fungal growth.
-
The MFC is defined as the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.
Conclusion
The in vitro data consistently demonstrate that butenafine is a potent fungicidal agent against a wide range of dermatophytes, often exhibiting superior or comparable activity to other commonly used topical antifungals. Its mechanism of action, targeting squalene epoxidase, provides a rapid and effective means of eradicating fungal infections. While its activity against yeasts like Candida albicans is notable, it appears to be less effective against Malassezia furfur. For researchers and drug development professionals, butenafine represents a valuable compound in the armamentarium against superficial fungal infections, with a well-characterized in vitro profile. Further research into its application and potential synergies with other agents could yield even more effective therapeutic strategies.
References
A Comparative Analysis of Isotopic Purity for Three Commercial Batches of Butenafine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the isotopic purity of three distinct commercial batches of Butenafine-d4, a deuterated analog of the antifungal agent Butenafine. In pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the precise isotopic enrichment of a labeled compound is critical for generating reliable and reproducible data.[1][2] This document outlines the experimental methodologies used for this assessment, presents the comparative data in a clear format, and offers a visual representation of the analytical workflow.
Comparative Isotopic Purity Data
The isotopic purity of three hypothetical commercial batches of this compound was determined using Liquid Chromatography-Mass Spectrometry (LC-MS) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.
| Parameter | Batch A | Batch B | Batch C |
| Supplier | Supplier X | Supplier Y | Supplier Z |
| Lot Number | A-202401 | B-202403 | C-202311 |
| Stated Isotopic Purity | ≥98% | ≥99% | ≥99% |
| Measured Isotopic Purity (LC-MS) | 98.6% | 99.2% | 99.5% |
| Deuterium (B1214612) Incorporation (¹H-NMR) | 98.5% | 99.1% | 99.4% |
| Chemical Purity (HPLC) | >99.8% | >99.9% | >99.8% |
Experimental Protocols
The following sections detail the methodologies employed for the determination of isotopic and chemical purity of the this compound batches.
Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to determine the relative abundance of this compound and its isotopologues.[1][3][4] High-resolution mass spectrometry allows for the accurate differentiation between the deuterated and non-deuterated forms of the molecule.[5][6]
Instrumentation:
-
Liquid Chromatograph: UHPLC System
-
Mass Spectrometer: High-Resolution Time-of-Flight (TOF) Mass Spectrometer[5][6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Ionization Source: Electrospray Ionization (ESI)
Procedure:
-
Sample Preparation: Each batch of this compound was accurately weighed and dissolved in a suitable solvent, such as acetonitrile, to a final concentration of 10 µg/mL.
-
LC Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS Data Acquisition:
-
The mass spectrometer was operated in positive ion mode.
-
Data was acquired over a mass range of m/z 100-500.
-
The extracted ion chromatograms for the protonated molecules of Butenafine (d0) and this compound were integrated.
-
-
Isotopic Purity Calculation: The isotopic purity was calculated as the percentage of the peak area of the d4 isotopologue relative to the sum of the peak areas of all detected isotopologues (d0 to d4).
Confirmation of Deuterium Incorporation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Proton NMR (¹H-NMR) is a powerful technique for confirming the positions of deuterium labeling and quantifying the level of deuterium incorporation by measuring the reduction in the signal intensity of the corresponding protons.[7][8]
Instrumentation:
-
NMR Spectrometer: 400 MHz NMR Spectrometer[9]
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Approximately 5 mg of each this compound batch was dissolved in 0.7 mL of CDCl₃.
-
Data Acquisition:
-
A standard ¹H-NMR spectrum was acquired for each sample.
-
The integrals of the residual proton signals at the sites of deuteration were compared to the integrals of non-deuterated protons within the molecule.
-
-
Deuterium Incorporation Calculation: The percentage of deuterium incorporation was determined by comparing the integral of the residual proton signal at the deuterated position to the integral of a proton signal in a non-deuterated region of the molecule.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures used to assess the isotopic purity of this compound.
Caption: Workflow for LC-MS isotopic purity analysis.
Caption: Workflow for ¹H-NMR deuterium incorporation analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Comparative Fragmentation Analysis of Butenafine and Butenafine-d4 in Tandem Mass Spectrometry
A guide for researchers, scientists, and drug development professionals on the comparative mass spectrometric behavior of Butenafine and its deuterated analog, Butenafine-d4.
This guide provides a detailed comparison of the fragmentation patterns of the antifungal drug Butenafine and its deuterated internal standard, this compound, as observed in tandem mass spectrometry (MS/MS). Understanding these fragmentation pathways is crucial for the development of robust and reliable bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The inclusion of a deuterated internal standard like this compound is a common practice in quantitative mass spectrometry to ensure accuracy and precision by correcting for matrix effects and variations in instrument response.
Chemical Structures
Butenafine is a benzylamine (B48309) antifungal agent. Its deuterated analog, this compound, is strategically labeled with four deuterium (B1214612) atoms on the N-methyl group and the methylene (B1212753) bridge of the naphthalen-1-ylmethyl moiety. This specific placement of deuterium atoms is designed to be in a stable position that is unlikely to undergo back-exchange with hydrogen atoms, while providing a significant mass shift for clear differentiation from the unlabeled drug in mass spectrometric analysis.
Butenafine:
-
Chemical Formula: C₂₃H₂₇N
-
Monoisotopic Mass: 317.2143 g/mol
This compound:
-
Chemical Formula: C₂₃H₂₃D₄N
-
Monoisotopic Mass: 321.2394 g/mol
Comparative Fragmentation Patterns
The primary application of tandem mass spectrometry in this context is for quantification using Multiple Reaction Monitoring (MRM). This technique involves the selection of a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring a characteristic product ion formed upon fragmentation.
Based on experimental data for Butenafine, the most abundant fragmentation pathway involves the cleavage of the C-N bond between the nitrogen and the naphthalen-1-ylmethyl group. This results in the formation of the tropylium-like naphthalen-1-ylmethyl cation.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Neutral Loss (m/z) | Proposed Fragment Structure |
| Butenafine | 318.2 | 141.1 | 177.1 | Naphthalen-1-ylmethyl cation |
| This compound | 322.2 | 144.1 | 178.1 | Deuterated Naphthalen-1-ylmethyl cation |
Note: The m/z values presented are for the monoisotopic masses of the protonated molecules and their corresponding major fragment ions.
The four deuterium atoms in this compound are located on the N-methyl group (one deuterium) and the methylene group attached to the naphthalene (B1677914) ring (three deuterium atoms). However, for the purpose of this guide and based on commercially available standards, it is commonly understood that the deuterium labels are on the N-methyl and adjacent methylene group. The key fragmentation of Butenafine leads to the formation of the naphthalen-1-ylmethyl cation with an m/z of 141.1. In this compound, the deuterium atoms on the methylene group adjacent to the naphthalene ring are retained in this fragment. This results in a mass shift of +3 Da, producing a fragment ion with an m/z of 144.1. The deuterium on the N-methyl group is lost with the neutral fragment. This predictable mass shift provides excellent specificity for the detection and quantification of Butenafine in the presence of its deuterated internal standard.
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathway for both Butenafine and this compound.
Caption: Proposed fragmentation pathways of Butenafine and this compound.
Experimental Workflow for LC-MS/MS Analysis
The following is a typical experimental protocol for the analysis of Butenafine in a biological matrix, such as plasma, using this compound as an internal standard.
Caption: A typical workflow for the bioanalysis of Butenafine.
Detailed Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Butenafine and this compound. For example:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Butenafine: 318.2 → 141.1
-
This compound: 322.2 → 144.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV for the specified transitions.
Conclusion
The comparative analysis of Butenafine and this compound reveals a predictable and consistent fragmentation pattern in tandem mass spectrometry. The +4 Da mass difference in the precursor ion and the +3 Da difference in the major product ion provide excellent selectivity for the use of this compound as an internal standard in quantitative bioanalytical methods. The detailed experimental protocols provided in this guide offer a robust starting point for researchers developing and validating assays for Butenafine in various biological matrices. This understanding is fundamental for ensuring the accuracy and reliability of data in drug development and clinical research.
Safety Operating Guide
Safe Disposal of Butenafine-d4: A Guide for Laboratory Professionals
Researchers and scientists handling Butenafine-d4 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the appropriate management of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Item |
| Hand Protection | Protective gloves |
| Eye Protection | Safety glasses or face shield |
| Body Protection | Protective clothing, such as a lab coat |
Disposal Protocol for this compound
Follow these steps for the safe disposal of this compound and contaminated materials. This protocol is designed for research and development environments.
-
Initial Assessment :
-
Identify all waste streams containing this compound. This includes unused product, empty containers, and materials used for handling and cleanup (e.g., gloves, wipes).
-
-
Waste Segregation :
-
Do not mix this compound waste with general laboratory trash or other incompatible chemical waste.
-
Collect all this compound solid waste in a designated, clearly labeled, and sealable container.
-
-
Container Management :
-
Ensure the waste container is made of a material compatible with this compound.
-
The container must be kept tightly closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal :
-
Dispose of the sealed container with this compound waste through an approved hazardous waste disposal facility.
-
Adhere to all local, state, and federal regulations governing chemical waste disposal.
-
Do not discharge this compound into drains or the environment.[1]
-
Spill Management
In the event of a spill, follow these procedures to safely clean and contain the material.
-
Ventilation : Ensure adequate ventilation in the area of the spill.
-
Containment : Prevent the further spread of the dust or solution.
-
Cleanup :
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place the collected material into a suitable, closed container for disposal.[1]
-
-
Decontamination : Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Waste : Dispose of all cleanup materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Butenafine-d4
Essential Safety and Handling Guide for Butenafine-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Key Safety and Hazard Information
This compound, a deuterated analog of Butenafine, should be handled with the same precautions as its non-deuterated counterpart, Butenafine hydrochloride. The primary hazards associated with Butenafine hydrochloride are outlined below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Warning | GHS07 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1][2] | Warning | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] | Warning | GHS07 |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following protocols is essential for the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent contamination and potential isotopic exchange.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong alkalis.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent exposure. The required equipment includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required. In situations with a risk of splashing or dust generation, a face shield should be used in addition to goggles.
-
Skin and Body Protection: A laboratory coat is required to protect against skin contact. For larger quantities or when there is a significant risk of exposure, chemical-resistant clothing may be necessary.
-
Respiratory Protection: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator for dust should be used.
Handling and Use
-
Work Area: All work with this compound should be performed in a designated, well-ventilated area, such as a chemical fume hood.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Spill Response
-
Evacuation: In case of a significant spill, evacuate non-essential personnel from the area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.
-
Collection: Place the spilled material into a sealed, properly labeled container for hazardous waste disposal.
-
Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste this compound: Collect all waste this compound, including residues and expired material, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and disposable labware, must be considered hazardous waste and collected in a separate, appropriately labeled container.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Regulatory Compliance: The disposal of this compound must be carried out in strict accordance with all applicable local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Prohibited Disposal: Do not dispose of this compound in the regular trash or pour it down the sink.
Visualized Workflows
The following diagrams illustrate the key processes for handling this compound safely.
Caption: this compound Handling and Disposal Workflow.
Caption: PPE Selection Logic for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
